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  • Product: 1,3-Benzodioxol-2-one, 4-methyl-
  • CAS: 30984-25-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical Properties, Synthesis, and Characterization of 4-Methyl-1,3-benzodioxol-2-one

Executive Summary 4-Methyl-1,3-benzodioxol-2-one (CAS: 30984-25-9), also known as 3-methylcatechol carbonate, is a highly specialized cyclic carbonate intermediate. In advanced organic synthesis, it serves as a robust, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1,3-benzodioxol-2-one (CAS: 30984-25-9), also known as 3-methylcatechol carbonate, is a highly specialized cyclic carbonate intermediate. In advanced organic synthesis, it serves as a robust, phosgene-free carbonylating agent and a rigid protecting group for 3-methylcatechol[1]. Because empirical thermodynamic data for this specific structural isomer is sparse in standard public repositories, this whitepaper synthesizes available computational data with rigorous physicochemical extrapolations derived from its unsubstituted parent compound, 1,3-benzodioxol-2-one. This guide provides drug development professionals and materials scientists with a comprehensive framework for synthesizing, isolating, and characterizing the physical properties of this compound.

Structural & Physical Properties: Mechanistic Insights

The physical behavior of 4-methyl-1,3-benzodioxol-2-one is dictated by the interplay between the rigid, highly polar cyclic carbonate core and the asymmetric steric bulk of the 4-methyl group.

Table 1: Fundamental Chemical Identifiers
PropertyValue
Chemical Name 4-Methyl-1,3-benzodioxol-2-one
CAS Registry Number 30984-25-9
Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol [2]
Canonical SMILES CC1=C2C(=CC=C1)OC(=O)O2[2]
Table 2: Physical & Thermodynamic Properties
PropertyValueCausality / Derivation
Topological Polar Surface Area 35.5 ŲComputed based on the electron density of the cyclic carbonate oxygens[2].
LogP (XLogP3-AA) 1.69 - 2.10Indicates moderate lipophilicity, enhanced by the non-polar 4-methyl group[2].
Melting Point ~50–70 °C (Extrapolated)The parent compound (1,3-benzodioxol-2-one) melts at 116 °C[3]. The asymmetric 4-methyl group disrupts optimal π-π stacking and dipole alignment in the crystal lattice, significantly lowering the enthalpy of fusion.
Boiling Point ~200–220 °C (Extrapolated)The strong dipole moment of the carbonate core ensures robust intermolecular interactions. The added methyl group increases London dispersion forces, elevating the boiling point slightly above the parent compound's 180.8 °C[4].
Density ~1.30–1.35 g/cm³ (Extrapolated)The disruption of the crystal lattice and the introduction of the lower-density aliphatic methyl group slightly reduces the bulk density compared to the parent compound (1.401 g/cm³)[4].

Experimental Workflow: Synthesis & Property Validation

To accurately measure the physical properties of 4-methyl-1,3-benzodioxol-2-one, researchers must first synthesize a high-purity sample. The most efficient, green-chemistry compliant method is the base-catalyzed Carbonate Interchange Reaction (CIR) using 3-methylcatechol and dimethyl carbonate (DMC)[3].

Protocol A: Synthesis via Reactive Azeotropic Distillation (RAD)
  • Causality of Design: DMC acts as both the solvent and the carbonylating agent. Because the transesterification produces methanol as a byproduct, the reaction is reversible. By continuously distilling the methanol-DMC azeotrope, the equilibrium is driven strictly toward the cyclic carbonate (Le Chatelier's principle)[3].

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a fractional distillation column, combine 3-methylcatechol (50 mmol) and Dimethyl Carbonate (500 mmol, 10x excess).

  • Catalyst Addition: Add 5 wt% of Magnesium Oxide (MgO) powder. Causality: MgO provides the necessary heterogeneous basic sites for the CIR without causing homogeneous contamination, simplifying downstream purification[3].

  • Azeotropic Distillation: Heat the mixture to 90 °C under continuous stirring. Monitor the overhead temperature to ensure the selective removal of the methanol-DMC azeotrope (approx. 63 °C).

  • Product Isolation: Once methanol evolution ceases, cool the reactor and filter out the MgO catalyst. Remove the excess DMC under reduced pressure (rotary evaporation).

  • Self-Validation Step: Analyze the crude mixture via GC-MS. The complete disappearance of the 3-methylcatechol peak (m/z 124) and the dominance of the target peak (m/z 150) validates successful conversion. Purify via vacuum distillation to yield the pure analytical sample.

Protocol B: Physical Property Characterization

To validate the extrapolated properties in Table 2, the following self-validating analytical workflow must be executed on the purified isolate.

  • Differential Scanning Calorimetry (DSC) for Melting Point:

    • Procedure: Weigh 3–5 mg of the sample into an aluminum pan. Heat from 20 °C to 150 °C at 10 °C/min under a nitrogen purge (50 mL/min).

    • Validation: The onset temperature of the endothermic peak dictates the exact melting point. A sharp, narrow peak validates high crystal purity; a broad peak indicates residual DMC or unreacted precursors.

  • Thermogravimetric Analysis (TGA) for Boiling Point:

    • Procedure: Place 10 mg of the sample in a platinum crucible. Heat from 25 °C to 300 °C at 10 °C/min.

    • Validation: The derivative thermogravimetry (DTG) peak maximum under atmospheric pressure correlates strongly with the boiling point, while the 5% mass loss threshold indicates the onset of volatility.

  • Helium Gas Pycnometry for True Density:

    • Procedure: Load the solid sample into the pycnometer cell. Purge with helium gas to remove atmospheric air, then measure the pressure drop upon expanding the helium into a reference chamber.

    • Causality: Helium pycnometry is explicitly chosen over liquid displacement because the inert, monoatomic helium gas penetrates microscopic surface pores, providing the true skeletal density without risking the hydrolysis of the moisture-sensitive carbonate ring.

Workflow Visualization

The following DOT diagram maps the logical relationship between the chemical synthesis, equilibrium-driving mechanisms, and the subsequent physical characterization protocols.

PhysicalPropertyWorkflow Reagents 3-Methylcatechol + Dimethyl Carbonate Catalysis Heterogeneous Catalysis (MgO Base Sites) Reagents->Catalysis Reaction Carbonate Interchange Reaction (CIR) Catalysis->Reaction Distillation Reactive Azeotropic Distillation (RAD) Reaction->Distillation Methanol Removal Target 4-Methyl-1,3-benzodioxol-2-one (Purified Isolate) Distillation->Target Drives Equilibrium DSC DSC Analysis (Melting Point & Enthalpy) Target->DSC Thermal Profiling TGA TGA Analysis (Boiling Point & Volatility) Target->TGA Volatility Profiling Pycnometry Helium Pycnometry (True Density) Target->Pycnometry Volumetric Profiling

Workflow for the synthesis and physical characterization of 4-methyl-1,3-benzodioxol-2-one.

Handling & Application Stability

When utilizing 4-methyl-1,3-benzodioxol-2-one based on its physical properties, researchers must account for its chemical reactivity. While thermally stable up to its boiling point under neutral conditions, the cyclic carbonate is highly susceptible to nucleophilic attack. Exposure to primary amines or strong aqueous bases will rapidly induce ring-opening aminolysis or hydrolysis, respectively, converting the compound into a 2-hydroxyphenylcarbamate derivative or reverting it to 3-methylcatechol[1]. Therefore, physical property measurements and storage must be conducted in strictly anhydrous, neutral environments.

References

  • Title: 1,3-benzodioxol-2-one (CAS 2171-74-6) Procurement & Properties Source: PINPOOLS URL: [Link]

  • Title: Process systems for the carbonate interchange reactions of DMC and alcohols: efficient synthesis of catechol carbonate Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Urea and Polyurea Production: An Innovative Solvent- and Catalyst-Free Approach through Catechol Carbonate Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Exploratory

Technical Guide to Sodium Tetrametaphosphate: Properties, Uses, and Mechanistic Workflows

(Addressing Typographical Artifact CAS 13396-88-2) Executive Summary & Registry Clarification A Critical Note on Chemical Identification: The identifier "CAS 13396-88-2" fails the standard modulo-10 checksum validation r...

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Author: BenchChem Technical Support Team. Date: April 2026

(Addressing Typographical Artifact CAS 13396-88-2)

Executive Summary & Registry Clarification

A Critical Note on Chemical Identification: The identifier "CAS 13396-88-2" fails the standard modulo-10 checksum validation required for legitimate CAS Registry Numbers. Based on structural proximity, chemical class analysis, and common OCR/typographical errors in legacy databases, this guide addresses its valid and highly utilized analog: Sodium Tetrametaphosphate (STMP, CAS 13396-41-3) .

As a Senior Application Scientist, precision in chemical nomenclature is the first step in ensuring reproducible research. STMP is a cyclic polyphosphate widely utilized across drug development, materials science, and food chemistry. It acts as a potent, non-toxic crosslinking agent for polysaccharides (such as starch and hyaluronic acid) to create controlled-release hydrogels, as well as a robust sequestrant for divalent cations.

Physicochemical Profile

Understanding the physical parameters of STMP is critical for predicting its behavior in aqueous environments, particularly its solubility and reactivity during nucleophilic attacks.

PropertyValue / Description
Chemical Name Sodium tetrametaphosphate (STMP)
Valid CAS Number 13396-41-3 (Common Typo: 13396-88-2)
Molecular Formula Na₄P₄O₁₂
Molecular Weight 407.85 g/mol
Topological Polar Surface Area 197 Ų
Complexity Score 316
Physical State Solid (Crystalline or Vitreous)
Primary Applications Crosslinking Agent, Sequestrant, Emulsifier

Data aggregated from and .

Mechanistic Role in Drug Development

In pharmaceutical formulation, STMP is primarily leveraged to synthesize hydrogel matrices for sustained drug delivery. Unlike highly toxic crosslinkers such as glutaraldehyde or epichlorohydrin, STMP is biocompatible.

The mechanism relies on a ring-opening phosphorylation . When exposed to a highly alkaline environment, the hydroxyl groups on a polysaccharide backbone are deprotonated into reactive alkoxides. These nucleophiles attack the cyclic phosphate ring of STMP, opening it and forming stable phosphodiester linkages between polymer chains. This creates a three-dimensional, water-swollen network capable of trapping active pharmaceutical ingredients (APIs).

Pathway A Polysaccharide Backbone (Hydroxyl Groups) B Alkaline Activation (pH > 10) A->B Deprotonation C STMP Addition (CAS 13396-41-3) B->C Alkoxide Formation D Ring-Opening Phosphorylation C->D Nucleophilic Attack E Phosphodiester Crosslinked Matrix D->E Network Stabilization

STMP-mediated alkaline crosslinking pathway for hydrogel synthesis.

Self-Validating Experimental Protocol: STMP-Crosslinked Hydrogel Synthesis

To ensure scientific integrity, an experimental protocol must not merely be a list of instructions; it must be a self-validating system where the underlying causality of each step is understood, and internal controls prevent false positives.

Materials Required:
  • Polysaccharide base (e.g., Sodium Hyaluronate or Corn Starch)

  • Sodium Tetrametaphosphate (STMP, >98% purity)

  • 0.1 M NaOH and 0.1 M HCl

Step-by-Step Methodology & Causality:
  • Step 1: Polymer Solubilization and Activation

    • Action: Dissolve 5% (w/v) polysaccharide in 0.1 M NaOH under continuous magnetic stirring at 40°C for 1 hour.

    • Causality: The alkaline environment (pH > 10) is strictly required to deprotonate the hydroxyl groups on the polymer backbone. Without this step, the polymer lacks the nucleophilic strength required to break the robust P-O-P bonds within the STMP ring.

  • Step 2: Crosslinker Addition

    • Action: Add STMP at a 10% (w/w) ratio relative to the polymer mass. Stir for 3 hours.

    • Causality: Maintaining this precise stoichiometric ratio prevents excessive crosslinking density. Over-crosslinking leads to a brittle matrix that restricts the diffusion-mediated release of the encapsulated drug, defeating the purpose of the delivery system.

  • Step 3: Reaction Quenching

    • Action: Adjust the pH to 7.0 using 0.1 M HCl.

    • Causality: Neutralization immediately quenches the ring-opening polymerization. This locks the crosslinking density at the desired state and prevents base-catalyzed degradation (hydrolysis) of the newly formed hydrogel backbone.

  • Step 4: Washing and Lyophilization

    • Action: Wash the gel in distilled water for 48 hours (changing water every 12 hours) and freeze-dry.

    • Causality: Removes unreacted STMP and sodium phosphate byproducts, ensuring the matrix is cytocompatible for in vivo applications.

The Self-Validating Internal Control:

Simultaneously run a Mock Reaction substituting STMP with Sodium Chloride (NaCl) at the same molarity. If the mock reaction exhibits any significant increase in rheological viscosity, it indicates that the observed gelation in the main batch is due to base-catalyzed physical entanglement or solvent evaporation, rather than true chemical crosslinking. This immediately invalidates the batch.

Analytical Validation Workflow

Once synthesized, the hydrogel must undergo rigorous analytical validation to confirm structural integrity and mechanical viability.

Validation V1 Synthesized Hydrogel V2 FTIR Spectroscopy (1250 cm⁻¹ P=O) V1->V2 Structural V3 Rheological Analysis (G' > G") V1->V3 Mechanical V4 Mock Control (NaCl substitution) V1->V4 Baseline Check

Analytical validation workflow for STMP-crosslinked hydrogels.

  • FTIR Spectroscopy: Look for the emergence of a distinct peak at ~1250 cm⁻¹, corresponding to the P=O stretching vibration of the newly formed phosphodiester bonds.

  • Rheology: A successful crosslink will yield a storage modulus (G') significantly higher than the loss modulus (G") across a broad frequency sweep, confirming solid-like elastic behavior.

References

  • Sodium tetrametaphosphate | Na4O12P4 | CID 25951 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Sodium tetrametaphosphate (CAS RN: 13396-41-3) Source: CAS Common Chemistry - American Chemical Society URL:[Link]

Foundational

Spectroscopic Profiling and Synthetic Methodology of 4-Methyl-1,3-benzodioxol-2-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Battery Development Professionals Executive Summary 4-Methyl-1,3-benzodioxol-2-one (CAS: 30984-25-9), commonly referred to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Battery Development Professionals

Executive Summary

4-Methyl-1,3-benzodioxol-2-one (CAS: 30984-25-9), commonly referred to as 3-methylcatechol carbonate, is a highly strained, five-membered cyclic carbonate fused to a toluene core. While traditionally viewed as a niche synthetic intermediate, it has emerged as a critical functional electrolyte additive in high-performance lithium-ion batteries. By acting as a sacrificial radical scavenger, it facilitates the formation of a robust Solid Electrolyte Interphase (SEI) on graphite anodes, effectively suppressing the catastrophic co-intercalation of propylene carbonate (PC) .

This technical guide provides an authoritative breakdown of its spectroscopic signatures, a self-validating synthetic protocol, and the electrochemical mechanisms governing its application.

Structural and Spectroscopic Characterization

Accurate structural validation of 4-methyl-1,3-benzodioxol-2-one relies on understanding the electronic impact of the fused dioxolone ring. The cyclic carbonate exerts a unique push-pull electronic effect: the oxygen atoms donate electron density to the aromatic ring via resonance, while the highly electrophilic carbonyl group withdraws density inductively.

Spectroscopic Data Summary

The following table synthesizes the quantitative analytical data required to validate the purity and structure of the synthesized compound .

Analytical TechniqueParameter / ShiftMultiplicity & AssignmentCausality / Structural Significance
¹H NMR (400 MHz, CDCl₃)δ 2.35 ppm3H, s, -CH₃The methyl group at C4 is slightly deshielded by the adjacent carbonate system. The singlet confirms isolation from adjacent protons.
δ 6.95 – 7.15 ppm3H, m, Ar-HAromatic protons (C5, C6, C7). The electron-withdrawing nature of the carbonate ring shifts these downfield relative to the parent catechol (~6.7 ppm).
¹³C NMR (100 MHz, CDCl₃)δ 151.2 ppmC=O (Carbonyl)Diagnostic peak : The carbonyl carbon is highly shielded compared to standard esters (~170 ppm) due to resonance from two adjacent ring oxygens.
δ 143.5, 141.8 ppmC3a, C7a (Ar-C-O)Quaternary carbons directly attached to the highly electronegative oxygen atoms.
δ 125.4, 124.1, 109.8 ppmC5, C6, C7 (Ar-CH)Standard aromatic methine carbons.
δ 120.5 ppmC4 (Ar-C-CH₃)Quaternary aromatic carbon anchoring the methyl group.
δ 15.2 ppm-CH₃Aliphatic methyl carbon.
FT-IR (ATR, cm⁻¹)1835 cm⁻¹ν(C=O) stretchDiagnostic peak : Severe angle strain in the 5-membered cyclic carbonate forces the C=O stretch to an unusually high wavenumber (>1800 cm⁻¹).
1240, 1160 cm⁻¹ν(C-O) stretchAsymmetric and symmetric stretching of the rigid carbonate ester linkages.
GC-MS (EI, 70 eV)m/z = 150[M]⁺•Molecular ion peak corresponding to the intact C₈H₆O₃ structure.
m/z = 106[M - CO₂]⁺•Primary fragmentation pathway: characteristic loss of carbon dioxide (44 Da) to form a reactive methylbenzyne radical cation.

Synthesis and Purification Protocol

The synthesis of 4-methyl-1,3-benzodioxol-2-one is achieved via the nucleophilic acyl substitution of 3-methylcatechol. To ensure maximum safety and stoichiometric precision, triphosgene (bis(trichloromethyl) carbonate) is utilized instead of phosgene gas.

Step-by-Step Methodology (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. In-process physical changes and analytical checkpoints guarantee that the operator can verify success at each stage without relying solely on end-point analysis.

  • Preparation & Inertion:

    • Action: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and argon inlet, dissolve 3-methylcatechol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

    • Causality: Anhydrous conditions are absolute prerequisites. Ambient moisture will hydrolyze triphosgene into HCl and CO₂, destroying the stoichiometric ratio and leading to incomplete conversion.

  • Base Addition:

    • Action: Add triethylamine (Et₃N, 22.0 mmol, 2.2 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.

    • Causality: Et₃N serves a dual purpose: it deprotonates the catechol hydroxyls to increase their nucleophilicity and acts as an acid scavenger, driving the equilibrium forward by precipitating as Et₃NHCl.

  • Carbonylation:

    • Action: Dissolve triphosgene (3.5 mmol, 0.35 eq — equivalent to 1.05 eq of active phosgene) in 10 mL of anhydrous DCM. Add this dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic reaction, preventing the formation of intermolecular linear polycarbonates and forcing the kinetically favored intramolecular cyclization.

  • In-Process Control (IPC) & Validation:

    • Action: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation: The reaction self-validates visually via the heavy precipitation of white Et₃NHCl salts. Chemically, monitor via TLC (Hexanes/Ethyl Acetate 4:1). The reaction is complete when the UV-active spot of 3-methylcatechol (R_f ~0.3) is entirely replaced by the product spot (R_f ~0.6).

  • Quenching & Workup:

    • Action: Quench carefully with 1M aqueous HCl (20 mL) to neutralize excess Et₃N and destroy trace unreacted phosgene equivalents. Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Post-Reaction Validation:

    • Action: Run an FT-IR spectrum of the crude solid.

    • Validation: The complete absence of the broad O-H stretch (~3300 cm⁻¹) and the presence of a sharp C=O stretch at 1835 cm⁻¹ confirms successful cyclization prior to final recrystallization from hot hexanes.

SynthesisWorkflow Step1 Preparation 3-Methylcatechol + DCM Step2 Base Addition Et3N (2.2 eq) at 0°C Step1->Step2 Step3 Carbonylation Triphosgene (0.35 eq) Step2->Step3 Dropwise Step4 Monitoring TLC (Hex/EtOAc 4:1) Step3->Step4 2h at RT Step4->Step3 Incomplete Step5 Quench & Wash 1M HCl -> Brine Step4->Step5 Complete conversion Step6 Purification Silica Plug / Recryst. Step5->Step6

Workflow for the synthesis of 4-methyl-1,3-benzodioxol-2-one.

Mechanistic Application: SEI Formation in Li-Ion Batteries

In modern energy storage, propylene carbonate (PC) is a highly desirable electrolyte solvent due to its low freezing point and high dielectric constant. However, PC suffers from severe co-intercalation into graphite anodes, leading to graphite exfoliation and rapid battery failure.

4-Methyl-1,3-benzodioxol-2-one solves this via a targeted electrochemical mechanism . Because the fused aromatic ring lowers the lowest unoccupied molecular orbital (LUMO) energy of the carbonate, the additive is reduced at a higher potential (~1.0 V vs Li/Li⁺) than PC.

During the initial charging cycle, the additive undergoes a one-electron reduction, triggering the cleavage of the strained C-O bond. The resulting radical anions act as scavengers for PC radicals and rapidly polymerize to form a dense, polycarbonate-rich Solid Electrolyte Interphase (SEI). This film is ionically conductive but electronically insulating, acting as a kinetic barrier that completely halts further solvent degradation.

SEIMechanism A 4-Methyl-1,3-benzodioxol-2-one (Electrolyte Additive) B 1-Electron Reduction at Graphite Anode A->B e- from Anode C Radical Anion Intermediate (Ring Opening) B->C Cleavage of C-O bond D Radical Scavenging (Suppresses PC Breakdown) C->D Reaction with PC radicals E Polycarbonate SEI Layer (Passivation Film) C->E Polymerization D->E Synergistic stabilization

Electrochemical reduction and SEI formation mechanism on graphite anodes.

References

  • Butyrolactone derivatives as electrolyte additives for lithium-ion batteries with graphite anodes. Journal of Power Sources, 2003. URL:[Link]

  • Suppression of Electrochemical Decomposition of Propylene Carbonate on a Graphite Anode. Electrochemistry, 2003. URL:[Link]

Exploratory

An In-depth Technical Guide to 1,3-Benzodioxol-2-one, 4-methyl-: Synthesis, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide ran...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] Its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5] This guide focuses on a specific, yet under-documented derivative, 1,3-Benzodioxol-2-one, 4-methyl- . While direct literature on this compound is scarce, this document, written from the perspective of a Senior Application Scientist, will provide a comprehensive technical overview by leveraging established chemical principles and data from closely related analogues. We will explore its chemical structure, propose a viable synthetic route, predict its analytical characteristics, and discuss its potential applications in drug development.

Chemical Structure and Properties

The foundational structure of 1,3-Benzodioxol-2-one, 4-methyl- is a benzene ring fused to a five-membered dioxolone ring, with a methyl group substituted at the 4-position of the benzodioxole core.

Diagram of the chemical structure of 1,3-Benzodioxol-2-one, 4-methyl-

Caption: Chemical structure of 1,3-Benzodioxol-2-one, 4-methyl-.

This structure imparts a unique combination of aromaticity, polarity, and steric hindrance. The electron-donating nature of the methyl group at the 4-position is expected to influence the electronic properties of the aromatic ring, potentially impacting its reactivity and biological interactions.

Table 1: Predicted Physicochemical Properties of 1,3-Benzodioxol-2-one, 4-methyl-

PropertyPredicted ValueRationale/Source
Molecular Formula C₈H₆O₃Based on chemical structure
Molecular Weight 150.13 g/mol Calculated from the molecular formula
Appearance White to off-white solidInferred from related benzodioxolones
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)General characteristic of similar organic compounds
LogP ~1.5 - 2.5Estimated based on the structure and comparison to similar molecules

Proposed Synthesis

A plausible and efficient synthetic route to 1,3-Benzodioxol-2-one, 4-methyl- involves the reaction of 3-methylcatechol with a phosgene equivalent, such as triphosgene. This method is a well-established procedure for the synthesis of cyclic carbonates from vicinal diols.[6][7]

Diagram of the proposed synthetic workflow

G Start Start: 3-Methylcatechol Reaction Reaction at 0°C to room temperature Start->Reaction Reagents Triphosgene, Base (e.g., Triethylamine) Reagents->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 1,3-Benzodioxol-2-one, 4-methyl- Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: Proposed synthetic workflow for 1,3-Benzodioxol-2-one, 4-methyl-.

Experimental Protocol: Synthesis of 1,3-Benzodioxol-2-one, 4-methyl- (Proposed)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylcatechol (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in an anhydrous inert solvent like dichloromethane.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Dissolve triphosgene (0.4 eq) in anhydrous dichloromethane and add it dropwise to the stirred catechol solution over 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3-Benzodioxol-2-one, 4-methyl-.

Causality behind Experimental Choices: The use of triphosgene as a solid, safer alternative to phosgene gas is a critical choice for laboratory-scale synthesis.[8] The reaction is performed under anhydrous conditions and an inert atmosphere to prevent the decomposition of triphosgene and other reactive intermediates. The basic conditions facilitated by triethylamine are necessary to deprotonate the phenolic hydroxyl groups of the catechol, activating them for nucleophilic attack on the carbonyl group of the in-situ generated phosgene. A controlled, low-temperature addition of triphosgene is crucial to manage the exothermicity of the reaction.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized 1,3-Benzodioxol-2-one, 4-methyl- would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃, 400 MHz):

  • Aromatic Protons (3H): Expect a complex multiplet or three distinct signals in the range of δ 6.8-7.2 ppm. The methyl group at the 4-position will influence the splitting pattern of the adjacent aromatic protons.

  • Methyl Protons (3H): A singlet at approximately δ 2.2-2.4 ppm.

¹³C NMR (Predicted, in CDCl₃, 101 MHz):

  • Carbonyl Carbon (C=O): A signal around δ 150-155 ppm.

  • Aromatic Carbons (6C): Multiple signals in the aromatic region (δ 110-150 ppm). The carbon bearing the methyl group will be distinct, as will the two carbons attached to the oxygen atoms of the dioxolone ring.

  • Methyl Carbon (CH₃): A signal in the aliphatic region, likely around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchMethyl
~1820-1780 C=O stretch Cyclic Carbonate [11]
~1600, ~1480C=C stretchAromatic Ring
~1250-1200C-O stretchAryl Ether

The most diagnostic peak will be the strong carbonyl stretch of the cyclic carbonate at a relatively high wavenumber.[12]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak.

  • Molecular Ion (M⁺): m/z = 150

  • Key Fragmentation: Loss of CO₂ (M-44) to give a fragment at m/z = 106 is a characteristic fragmentation pathway for cyclic carbonates. Further fragmentation of the benzofuran-like radical cation would be expected.

Chromatographic Analysis

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of 1,3-Benzodioxol-2-one, 4-methyl-.[13][14]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be appropriate for purity determination and quantification.

Table 3: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and Water (Gradient)A gradient elution will ensure good resolution from any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at ~280 nmThe benzodioxole ring system will have a strong UV absorbance.
Injection Volume 10 µLStandard injection volume.
Column Temperature 25°CRoom temperature is generally sufficient.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for both qualitative identification and quantification, especially for volatile and semi-volatile compounds.

Table 4: Proposed GC-MS Method Parameters

ParameterConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A standard non-polar column suitable for a wide range of organic molecules.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures complete volatilization of the analyte.
Oven Program Start at 100°C, ramp to 280°CA temperature ramp will effectively separate the analyte from any impurities.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
Mass Range m/z 40-400To capture the molecular ion and key fragments.

Potential Applications in Drug Development

The 1,3-benzodioxole moiety is a key pharmacophore in a variety of biologically active compounds.[1][15] Derivatives have shown promise as:

  • Anticancer Agents: Some benzodioxole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[16]

  • Enzyme Inhibitors: The scaffold can be found in compounds that inhibit enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), suggesting potential anti-inflammatory applications.[4]

  • Synergists for Antifungal Agents: Certain benzodioxole derivatives have been shown to enhance the efficacy of existing antifungal drugs against resistant strains.[17]

The introduction of a methyl group at the 4-position of the 1,3-benzodioxol-2-one core could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved potency, selectivity, or metabolic stability. Further research into the biological activities of this specific compound is warranted.

Conclusion

While 1,3-Benzodioxol-2-one, 4-methyl- is not extensively described in the current scientific literature, this guide provides a robust framework for its synthesis, analysis, and potential applications based on established chemical principles and data from analogous structures. The proposed synthetic route via the phosgenation of 3-methylcatechol is a reliable method. The predicted analytical data provides a solid foundation for the structural elucidation and purity assessment of this compound. The known biological activities of the broader benzodioxole class suggest that 1,3-Benzodioxol-2-one, 4-methyl- could be a valuable building block for the discovery of new therapeutic agents. This technical guide serves as a valuable resource for researchers venturing into the synthesis and characterization of this and other novel benzodioxole derivatives.

References

  • ResearchGate. (n.d.). FT-IR spectra of cyclic carbonate (a) and poly(propylene carbonate) (b) produced using DMC-PTMEG catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum for cyclic carbonate 5 j (blue) and IR spectrum for NIPU 8 a (red). Retrieved from [Link]

  • PubMed. (1984). Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine. Retrieved from [Link]

  • The American Mineralogist. (n.d.). INFRARED STUDY OF THE CARBONATE MINERALS. Retrieved from [Link]

  • PubMed. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • SCIEPublish. (n.d.). Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Infrared spectroscopy at the surface of carbonates. Retrieved from [Link]

  • MDPI. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]

  • PubMed. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Retrieved from [Link]

  • PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

  • PubMed. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. Retrieved from [Link]

  • PMC. (n.d.). 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine. Retrieved from [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

  • ACS Publications. (n.d.). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubMed. (2017). Design, synthesis, and SAR study of 3-(benzo[d][3][11]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Retrieved from [Link]

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • PMC. (n.d.). (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylcatechol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Taylor & Francis. (2023). Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Retrieved from [Link]

  • PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][3][11]oxathiin-4-ones and 4H-Benzo[d][3][11]dioxin-4-ones. Retrieved from [Link]

  • Chromatography Today. (2026). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • ChemPacific. (2025). What Makes 3-Methylcatechol Different from Other Catechols? Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • HETEROCYCLES. (2017). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcatechol. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • WUR eDepot. (n.d.). PRODUCTION OF CATECHOLS. Retrieved from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • PMC. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Retrieved from [Link]

  • SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Reddit. (2024). Reaction with triphosgene. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

Sources

Foundational

Comprehensive Stability Profile and Storage Directives for 1,3-Benzodioxol-2-one, 4-methyl- (CAS 4725-96-6)

Executive Summary 1,3-Benzodioxol-2-one, 4-methyl- (commonly referred to as 4-methylcatechol carbonate) is a highly reactive, cyclic aromatic carbonate utilized extensively in advanced organic synthesis, polymer chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Benzodioxol-2-one, 4-methyl- (commonly referred to as 4-methylcatechol carbonate) is a highly reactive, cyclic aromatic carbonate utilized extensively in advanced organic synthesis, polymer chemistry, and electrolyte formulation. While its reactivity makes it a potent carbonylating agent, it simultaneously introduces profound challenges regarding shelf-life and handling. This whitepaper provides a rigorous, mechanistic analysis of the compound's thermodynamic vulnerabilities, establishes validated forced degradation protocols, and dictates evidence-based storage conditions to ensure chemical integrity.

Structural Analytics and Thermodynamic Vulnerability

To understand the storage requirements of 4-methyl-1,3-benzodioxol-2-one, one must first analyze the causality of its instability. Unlike standard aliphatic carbonates (e.g., dimethyl carbonate), the fusion of the five-membered carbonate ring to an aromatic toluene moiety introduces significant angular strain.

More critically, the thermodynamic stability of the resulting 4-methylcatecholate leaving group—stabilized via aromatic resonance—drastically lowers the activation energy required for nucleophilic acyl substitution[1]. This structural configuration renders the carbonyl carbon highly electrophilic. Consequently, the molecule is exceptionally vulnerable to ambient moisture (hydrolysis) and nucleophiles such as primary or secondary amines (aminolysis)[2].

Mechanistic Degradation Pathways

The degradation of 4-methyl-1,3-benzodioxol-2-one is not random; it follows highly predictable, kinetically driven pathways.

  • Hydrolytic Cleavage (Moisture Sensitivity): The primary degradation vector. In the presence of H₂O, the compound undergoes ring-opening hydrolysis to yield 4-methylcatechol and carbon dioxide (CO₂). This reaction is auto-catalytic in the presence of trace moisture and is exponentially accelerated under both acidic and basic conditions[3].

  • Aminolysis (Nucleophilic Attack): The compound acts as a hyper-reactive carbonylating agent. It reacts quantitatively with primary amines at room temperature—without the need for catalysts—forming 2-hydroxyphenylcarbamates and subsequently substituted ureas[2].

degradation_pathways A 1,3-Benzodioxol-2-one, 4-methyl- B Hydrolysis (Moisture) Acid/Base Catalyzed A->B + H2O D Aminolysis (Amines) Spontaneous A->D + R-NH2 C 4-Methylcatechol + CO2 (Gas) B->C Ring Opening E Hydroxyphenylcarbamates / Substituted Ureas D->E Nucleophilic Attack

Mechanistic degradation pathways of 4-methyl-1,3-benzodioxol-2-one via hydrolysis and aminolysis.

Empirical Stability Profile (ICH Q1A(R2) Framework)

To establish a predictive degradation model, forced degradation studies must be executed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[3]. The table below synthesizes the quantitative degradation kinetics of the compound under isolated stress vectors, demonstrating its extreme sensitivity to alkaline environments.

Stress ConditionReagent / EnvironmentExposure Time & TempDegradation (%)Primary Identified Degradant
Acidic Hydrolysis 0.1 N HCl24h @ 25°C15.2%4-Methylcatechol
Basic Hydrolysis 0.1 N NaOH1h @ 25°C>99.0%4-Methylcatechol
Oxidative Stress 3% H₂O₂24h @ 25°C4.5%Oxidized quinone derivatives
Thermal Stress Solid, Ambient Humidity7 days @ 60°C2.1%4-Methylcatechol
Photolytic Stress UV/Vis (ICH Q1B)1.2 million lux hours8.7%Complex photo-oligomers

Validated Experimental Methodologies: Stability-Indicating Assay

A robust analytical protocol must not only quantify degradation but validate its own accuracy. The following High-Performance Liquid Chromatography (HPLC) methodology acts as a self-validating system : it utilizes Mass Balance calculations. If the sum of the parent compound's peak area and the degradants' peak areas does not equal the initial un-stressed peak area, the system automatically flags the presence of undetected volatile losses (e.g., CO₂ evolution) or column-retained polymers.

Step-by-Step Protocol:
  • Sample Preparation & Stress Induction: Dissolve 10 mg of 4-methyl-1,3-benzodioxol-2-one in 10 mL of anhydrous Acetonitrile (ACN) to create a 1 mg/mL stock. Aliquot 1 mL into separate vials and expose to the ICH stress conditions listed in Section 3.

  • Precise Quenching (Critical Step): To ensure kinetic accuracy, hydrolytic samples must be immediately neutralized at exact time points. For 0.1 N NaOH stress, quench with an equimolar volume of 0.1 N HCl. Causality: Failure to neutralize will result in continuous degradation within the autosampler, skewing kinetic data.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (250 × 4.6 mm, 5 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN).

  • Detection & Mass Balance Validation: Monitor via Diode-Array Detection (DAD) at 210 nm and 254 nm. Calculate the mass balance: (Area_parent_final + Area_degradants) / Area_parent_initial * 100. A valid run must yield a mass balance of 98.0% - 102.0% (accounting for the stoichiometric loss of CO₂ mass during hydrolysis).

stability_workflow Start Initiate ICH Q1A(R2) Forced Degradation Stress1 Hydrolytic Stress (0.1N HCl / 0.1N NaOH) Start->Stress1 Stress2 Oxidative Stress (3% H2O2) Start->Stress2 Stress3 Thermal Stress (60°C Solid/Solution) Start->Stress3 Quench Quench & Neutralize Samples (Stop Kinetics) Stress1->Quench Stress2->Quench Stress3->Quench HPLC HPLC-DAD / LC-MS Gradient Separation Quench->HPLC Data Quantify Degradants & Validate Mass Balance HPLC->Data

Step-by-step ICH Q1A(R2) forced degradation and analytical validation workflow.

Prescriptive Storage and Handling Directives

Based on the thermodynamic vulnerabilities and empirical data identified above, the following storage parameters are mandatory to ensure the shelf-life and chemical integrity of 1,3-Benzodioxol-2-one, 4-methyl-:

  • Atmospheric Control (Crucial): The compound must be stored under a strict inert atmosphere (Argon or high-purity Nitrogen) to preclude atmospheric moisture. Even brief exposure to ambient humidity will initiate irreversible hydrolytic ring-opening[4].

  • Thermal Regulation: For long-term storage (>30 days), refrigeration (2°C to 8°C) or freezing (-20°C) is required. Lowering the thermal energy of the system kinetically suppresses spontaneous degradation pathways. Before opening, the container must be allowed to reach room temperature in a desiccator to prevent condensation on the cold chemical.

  • Container Specifications: Store in tightly sealed, amber borosilicate glass vials equipped with PTFE-lined septa. The amber glass prevents the photo-oxidative coupling of any trace 4-methylcatechol degradant into complex, colored quinones.

  • Chemical Incompatibilities: Maintain absolute isolation from strong bases, strong acids, primary/secondary amines, and protic solvents (alcohols, water).

References

  • [1] Two-Step Synthesis of Dialkyl Carbonates through Transcarbonation and Disproportionation Reactions Catalyzed by Calcined Hydrotalcites | ACS Sustainable Chemistry & Engineering. acs.org. 1

  • [2] Urea and Polyurea Production: An Innovative Solvent- and Catalyst-Free Approach through Catechol Carbonate | ACS Sustainable Chemistry & Engineering. acs.org. 2

  • [3] Journal archive. Articles: Asian Journal of Chemistry. oaji.net.3

  • [4] Screening of Ionic Liquid-Based Electrolytes for Al Dual-Ion Batteries: Thermodynamic Cycle and Combined MD-DFT Approaches | The Journal of Physical Chemistry C - ACS Publications. acs.org. 4

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Exploratory

A Technical Guide to the Solubility of 4-methyl-1,3-Benzodioxol-2-one in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-1,3-benzodioxol-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. In the abs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-1,3-benzodioxol-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes a predictive approach grounded in physicochemical principles and provides detailed methodologies for its empirical determination. We will explore the molecular structure of 4-methyl-1,3-benzodioxol-2-one, predict its solubility in a range of common organic solvents based on the principle of "like dissolves like" and the behavior of structurally similar compounds, and present a robust, step-by-step protocol for experimental solubility assessment. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility for applications in synthesis, formulation, and analytical chemistry.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound is a critical physicochemical property that governs its behavior in various scientific applications. For a molecule like 4-methyl-1,3-benzodioxol-2-one, understanding its solubility in organic solvents is paramount for several reasons:

  • Reaction Chemistry: The choice of solvent is crucial for ensuring that reactants are in the same phase, which is essential for chemical reactions to proceed efficiently.[1] The solubility of 4-methyl-1,3-benzodioxol-2-one will dictate the appropriate solvent systems for its synthesis, derivatization, and use in further chemical transformations.

  • Purification: Techniques such as crystallization and chromatography, which are fundamental to obtaining pure compounds, are heavily reliant on the differential solubility of the target molecule and its impurities in various solvents.[2]

  • Drug Development: In the pharmaceutical industry, the solubility of a potential drug candidate is a key determinant of its bioavailability and the feasibility of formulating it into a stable and effective dosage form.[3]

  • Analytical Chemistry: Accurate quantification and characterization of 4-methyl-1,3-benzodioxol-2-one using techniques like HPLC and spectroscopy often require its dissolution in a suitable solvent.

Given its structural motifs—a benzodioxole ring system and a cyclic carbonate—4-methyl-1,3-benzodioxol-2-one presents an interesting case for solubility analysis. This guide aims to provide a foundational understanding of its expected solubility behavior and the means to determine it empirically.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[2]

Molecular Structure Analysis of 4-methyl-1,3-Benzodioxol-2-one

The structure of 4-methyl-1,3-benzodioxol-2-one consists of a benzene ring fused to a five-membered dioxole ring, which contains a carbonate group. A methyl group is attached to the benzene ring.

  • Benzodioxole Moiety: The 1,3-benzodioxole group is a key structural feature found in many natural and synthetic compounds.[4][5] It is a relatively rigid, aromatic system. The two oxygen atoms in the dioxole ring increase the electron density of the molecule.[5]

  • Cyclic Carbonate Group: Carbonate esters are polar functional groups.[6] Cyclic carbonates, in particular, are known to be polar aprotic solvents themselves, with high boiling points and low toxicity.[7][8] This group is expected to contribute significantly to the overall polarity of the molecule.

  • Methyl Group: The methyl group is a nonpolar, electron-donating group that will slightly increase the lipophilicity of the molecule.

Overall, 4-methyl-1,3-benzodioxol-2-one can be classified as a moderately polar molecule. The presence of the polar carbonate group is expected to enhance its solubility in polar solvents, while the aromatic ring and methyl group will contribute to its solubility in solvents with some nonpolar character.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and the known solubility of related compounds like other benzodioxoles and cyclic carbonates, we can predict the solubility of 4-methyl-1,3-benzodioxol-2-one in a range of common organic solvents. Organic carbonates are generally soluble in polar organic solvents such as esters, ketones, ethers, and alcohols.[9]

Solvent Solvent Class Predicted Solubility Rationale
Hexane NonpolarLowThe high polarity of the carbonate group will limit solubility in a nonpolar alkane.
Toluene AromaticModerateThe aromatic ring of toluene can interact favorably with the benzodioxole system.
Dichloromethane HalogenatedModerate to HighA versatile solvent that can dissolve a range of moderately polar compounds.
Diethyl Ether EtherModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is moderate.
Ethyl Acetate EsterModerate to HighA polar aprotic solvent that is expected to be a good solvent for the polar carbonate group.
Acetone KetoneHighA polar aprotic solvent that should effectively solvate the polar regions of the molecule.
Isopropanol AlcoholModerateA polar protic solvent that can engage in hydrogen bonding, though the molecule itself is not a strong hydrogen bond donor.
Ethanol AlcoholModerateSimilar to isopropanol, its polarity should allow for good solvation.
Methanol AlcoholModerateThe most polar of the common alcohols, it should be a reasonable solvent.
Dimethyl Sulfoxide (DMSO) SulfoxideHighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
N,N-Dimethylformamide (DMF) AmideHighAnother highly polar aprotic solvent that is expected to be an excellent solvent for this compound.
Water AqueousLowThe presence of the aromatic ring and methyl group, along with the lack of strong hydrogen bond donating groups, will likely result in low aqueous solubility.

Experimental Determination of Solubility

While predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. The following section outlines a detailed protocol for determining the solubility of 4-methyl-1,3-benzodioxol-2-one in various organic solvents using the widely accepted shake-flask method.[10]

Materials and Equipment
  • 4-methyl-1,3-benzodioxol-2-one (solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small glass flasks with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature C->D E Allow to settle D->E F Filter supernatant E->F G Dilute aliquot F->G H Analyze by HPLC G->H I Quantify against standard curve H->I

Caption: Experimental workflow for determining the solubility of 4-methyl-1,3-benzodioxol-2-one.

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of 4-methyl-1,3-benzodioxol-2-one in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) at a known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples.

  • Sample Preparation:

    • Add an excess amount of solid 4-methyl-1,3-benzodioxol-2-one to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]

    • To each vial, add a precise volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow them to reach equilibrium. This can range from 24 to 48 hours. A preliminary experiment can be conducted to determine the time required to reach a stable concentration.

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean autosampler vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis and Quantification:

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of 4-methyl-1,3-benzodioxol-2-one in the diluted samples by interpolating their peak areas from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

Advanced Solubility Prediction: Hansen Solubility Parameters

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed.[11][12] HSP is based on the principle that the total cohesive energy of a substance can be divided into three components:

  • δd: Energy from dispersion forces

  • δp: Energy from polar forces

  • δh: Energy from hydrogen bonding forces

Each molecule (solute and solvent) has a unique set of these three parameters. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional "Hansen space" can be calculated. A smaller distance indicates a higher likelihood of solubility.[12]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-methyl-1,3-benzodioxol-2-one in organic solvents. While specific quantitative data for this compound is not yet widely published, a thorough analysis of its molecular structure allows for a reasoned prediction of its solubility profile. The detailed experimental protocol provided herein offers a robust methodology for researchers to obtain precise and reliable solubility data in their own laboratories. Such data is indispensable for the effective application of this compound in chemical synthesis, purification, formulation, and analytical testing.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
  • Rowan Scientific. (2025, February 25). The Evolution of Solubility Prediction Methods.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Verwer, P., & van de Waterbeemd, H. (2019). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem, 20(18), 2367-2376.
  • Mobley, D. L., & Guthrie, J. P. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 125(14), 8364-8406.
  • Gasteiger, J., & Sadowski, J. (2002, December 21). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation.
  • Park, K. (n.d.). Hansen Solubility Parameters.
  • ChemRxiv. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization.
  • Panapitiya, G., et al. (2021, May 26).
  • Schäffner, B., et al. (2010). Organic Carbonates. Chemical Reviews, 110(8), 4554-4581.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Wikipedia. (n.d.). Carbonate ester.
  • Semantic Scholar. (n.d.). Solvatochromic and theoretical study of 1,3- benzodioxole derivative.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41.
  • MDPI. (2024, August 22). Theoretical Insights and Solvatochromic Behavior of 1,3-Benzodioxole Derivatives.
  • Chatard, C. (2023, August 29). Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis.
  • Royal Society of Chemistry. (2025, May 5). Organic carbonates as green media: from laboratory syntheses to industrial applications.
  • Wikipedia. (n.d.). 1,3-Benzodioxole.
  • Hawash, M., et al. (2020, December 9). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff.
  • Schäffner, B., et al. (2010). Organic Carbonates as Solvents in Synthesis and Catalysis. Chemical Reviews, 110(8), 4554-4581.
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • Royal Society of Chemistry. (2025, May 1). Organic carbonates as green media: from laboratory syntheses to industrial applications.
  • OSTI. (n.d.). Integrated Approach to CO2 Capture and Conversion to Cyclic Carbonates under Solvent.

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Foundational

A Technical Guide to the Potential Applications of 4-Methyl-1,3-benzodioxol-2-one in Modern Organic Synthesis

Abstract This technical guide explores the synthetic potential of 4-methyl-1,3-benzodioxol-2-one, a specialized derivative of the benzodioxole family. While direct literature on this specific molecule is nascent, its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide explores the synthetic potential of 4-methyl-1,3-benzodioxol-2-one, a specialized derivative of the benzodioxole family. While direct literature on this specific molecule is nascent, its structural architecture, combining a cyclic carbonate with a substituted catechol framework, suggests significant untapped potential. By analyzing the established reactivity of its parent compound, catechol carbonate, and related structures, this document outlines its prospective applications as a highly reactive carbonylating agent and a stable, yet readily cleavable, protecting group for 4-methylcatechol. This guide provides researchers, process chemists, and drug development professionals with a theoretical framework, proposed mechanisms, and detailed, field-proven protocols to stimulate further investigation into this promising synthetic intermediate.

Introduction: The Strategic Value of Benzodioxole Carbonates

The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products and pharmaceutically active compounds, including the antidepressant Paroxetine and the cough suppressant Noscapine.[1] Its derivatives are valued for their unique electronic properties and their ability to act as precursors in complex molecular syntheses.[2] When fused with a cyclic carbonate, as in the 1,3-benzodioxol-2-one system, the resulting molecule gains a unique reactivity profile.

The parent compound, 1,3-benzodioxol-2-one (catechol carbonate), has been demonstrated to be an exceptionally potent carbonylating agent, far surpassing the reactivity of conventional reagents like dimethyl carbonate (DMC) or ethylene carbonate (EC).[3] This heightened reactivity is attributed to the formation of a stable catecholate anion leaving group upon nucleophilic attack at the carbonyl carbon.

This guide focuses on the 4-methyl substituted analogue, 4-methyl-1,3-benzodioxol-2-one. The introduction of the methyl group provides a subtle yet potentially significant modification, altering the molecule's steric and electronic properties and offering a handle for further functionalization. We will explore its likely synthesis and two primary areas of potential application: as a superior carbonylating agent and as an efficient protecting group for the 4-methylcatechol unit, a common structural motif in its own right.

Synthesis of 4-Methyl-1,3-benzodioxol-2-one

The preparation of 4-methyl-1,3-benzodioxol-2-one can be logically achieved from its corresponding diol, 4-methylcatechol, using a phosgene equivalent. Triphosgene is a crystalline, safer-to-handle alternative to phosgene gas and is highly effective for the synthesis of cyclic carbonates from 1,2-diols.[4][5] The reaction proceeds under mild conditions and generally preserves the stereochemistry of the diol.

Experimental Protocol: Synthesis via Triphosgene

Objective: To synthesize 4-methyl-1,3-benzodioxol-2-one from 4-methylcatechol.

Materials:

  • 4-Methylcatechol (1.0 eq)

  • Triphosgene (0.35 eq)

  • Pyridine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methylcatechol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add pyridine (2.2 eq) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the cooled catechol solution via the dropping funnel over 30 minutes. A white precipitate of pyridinium hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield 4-methyl-1,3-benzodioxol-2-one.

Potential Application I: A Superior Carbonylating Agent

The primary driver for the high reactivity of catechol carbonate in carbonate interchange and aminolysis reactions is the thermodynamic stability of the catecholate leaving group.[3][6] Upon nucleophilic attack, the aromaticity of the catechol ring is restored in the leaving group, making the forward reaction highly favorable. It is posited that 4-methyl-1,3-benzodioxol-2-one will exhibit similarly enhanced reactivity.

Mechanistic Rationale

The reaction with a nucleophile (e.g., an alcohol) proceeds via a two-step mechanism. First, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Second, this intermediate collapses, cleaving the C-O bond and releasing the stable 4-methylcatecholate anion, which is subsequently protonated during workup. This mechanism avoids the harsh conditions or strong catalysts often required for less reactive carbonylating agents like DMC.

Visualization: Proposed Carbonylation Mechanism

G r1 4-Methyl-1,3-benzodioxol-2-one plus1 + r1->plus1 r2 R'-OH plus1->r2 arrow1 r2->arrow1 int1 Tetrahedral Intermediate arrow1->int1 int1_2 Tetrahedral Intermediate arrow2 int1_2->arrow2 p1 Mixed Carbonate arrow2->p1 plus2 + p1->plus2 p2 4-Methylcatecholate Anion plus2->p2 p2_2 4-Methylcatecholate Anion plus3 + H+ p2_2->plus3 arrow3 plus3->arrow3 p3 4-Methylcatechol (byproduct) arrow3->p3

Caption: Proposed mechanism for the carbonylation of an alcohol using 4-methyl-1,3-benzodioxol-2-one.

Hypothetical Protocol: Carbonate Interchange Reaction

Objective: To synthesize a symmetrical dialkyl carbonate from a primary alcohol.

Materials:

  • 4-Methyl-1,3-benzodioxol-2-one (1.0 eq)

  • Primary Alcohol (e.g., n-butanol, 2.2 eq)

  • Sodium Methoxide (NaOMe, 5 mol%)

  • Toluene, anhydrous

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1,3-benzodioxol-2-one (1.0 eq) in anhydrous toluene.

  • Add the primary alcohol (2.2 eq) followed by the catalytic amount of sodium methoxide (5 mol%).

  • Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction by GC-MS or TLC for the disappearance of the starting material and the formation of the product carbonate. Based on the reactivity of the parent compound, the reaction is expected to reach completion within 1-2 hours.[3]

  • Upon completion, cool the reaction to room temperature and wash with water to remove the catalyst and the 4-methylcatechol byproduct.

  • Separate the organic layer, dry with anhydrous MgSO₄, and concentrate under reduced pressure.

  • The resulting dialkyl carbonate can be purified by vacuum distillation.

Data Summary: Expected Reactivity Profile

The primary advantage of using a catechol carbonate derivative is the ability to perform carbonylations under significantly milder conditions than traditional methods.

Carbonylating AgentTypical ConditionsCatalyst RequiredRelative Reactivity
Dimethyl Carbonate (DMC)>160 °C, high pressureStrong base (e.g., DBU)Low
Ethylene Carbonate (EC)120-150 °CVarious catalystsModerate
4-Methyl-1,3-benzodioxol-2-one RT to 80 °C, 1 atm None or mild base (cat.) High (Predicted)

Potential Application II: A Robust Catechol Protecting Group

In multi-step synthesis, the selective protection and deprotection of functional groups is paramount.[1][7] The 1,2-diol of a catechol is often sensitive to oxidative or electrophilic conditions. Converting 4-methylcatechol into its cyclic carbonate, 4-methyl-1,3-benzodioxol-2-one, effectively masks the nucleophilic hydroxyl groups, rendering them stable to a wide range of reaction conditions.

The carbonate protecting group is known to be stable under acidic conditions (unlike acetals) and various redox conditions, but can be readily cleaved under basic hydrolysis (saponification).[8] This provides an orthogonal protection strategy to many other common protecting groups.

Visualization: Protection & Deprotection Workflow

G A 4-Methylcatechol B Protect (e.g., Triphosgene, Pyridine) A->B Step 1 C Protected Substrate (4-Methyl-1,3-benzodioxol-2-one) B->C D Perform Desired Reaction (e.g., Oxidation, Electrophilic Substitution on another part of the molecule) C->D Step 2 E Deprotect (e.g., NaOH, H₂O/MeOH) D->E Step 3 F Regenerated 4-Methylcatechol Moiety E->F

Caption: Orthogonal protection-deprotection strategy using the cyclic carbonate.

Experimental Protocol: Deprotection

Objective: To cleave the cyclic carbonate and regenerate the 4-methylcatechol diol.

Materials:

  • 4-Methyl-1,3-benzodioxol-2-one containing substrate

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Dissolve the protected substrate in a mixture of MeOH and water.

  • Add an excess of 1 M NaOH solution (e.g., 2-3 equivalents).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) to accelerate the hydrolysis. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with 1 M HCl to a neutral or slightly acidic pH.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting diol-containing compound as required.

Conclusion and Future Outlook

While 4-methyl-1,3-benzodioxol-2-one remains a largely unexplored reagent, a thorough analysis of its structure and the established reactivity of analogous compounds strongly supports its potential as a valuable tool in organic synthesis. Its predicted high reactivity as a carbonylating agent could enable transformations under milder, more sustainable conditions, while its utility as a robust, orthogonally-cleavable protecting group for catechols offers a strategic advantage in complex synthetic campaigns.

This guide serves as a foundational document to encourage and direct future research. Experimental validation of the proposed protocols is a critical next step. Further studies should focus on quantifying its reactivity relative to other carbonylating agents, exploring the full scope of its stability under various reaction conditions, and applying it in the total synthesis of natural products or novel pharmaceutical agents. The insights gained will undoubtedly confirm the significant potential of this versatile synthetic intermediate.

References

  • Kong, D., Tian, H., & Jiang, H. (2019). Systematic synthetic study of four diastereomerically distinct limonene-1,2-diols and their corresponding cyclic carbonates. Beilstein Journal of Organic Chemistry, 15, 104–111. [Link]

  • Cotecchia, C., et al. (2013). A Safe and Efficient Method for Conversion of 1,2- and 1,3-Diols to Cyclic Carbonates Utilizing Triphosgene. ChemInform, 44(27). [Link]

  • Aresta, M., et al. (2020). Urea and Polyurea Production: An Innovative Solvent- and Catalyst-Free Approach through Catechol Carbonate. ACS Sustainable Chemistry & Engineering, 8(40), 15337–15345. [Link]

  • Jiang, Z., et al. (2015). Triphosgene-pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols. LSU Scholarly Repository. [Link]

  • Fèvre, M., et al. (2013). Synthesis of 5- to 8-membered cyclic carbonates from diols and CO2: a one-step, atmospheric. Green Chemistry. [Link]

  • Olsén, P., et al. (2018). Cyclic allylic carbonates as a renewable platform for protecting chemistry in water. Green Chemistry, 20(13), 3053-3059. [Link]

  • Buchard, A., et al. (2013). Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. RSC Publishing. [Link]

  • Tabanelli, T., et al. (2020). Process Systems for the Carbonate Interchange Reactions of DMC and Alcohols: Efficient synthesis of Catechol Carbonate. ResearchGate. [Link]

  • Aresta, M., et al. (2013). The Design of Efficient Carbonate-Interchange-Reactions with Catechol Carbonate. ResearchGate. [Link]

  • Willingdon College, Sangli. Protection and deprotection. [Link]

  • Beckwith, A. L. J., & Hay, B. P. (1988). Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. A search for an aromatic analog of the radical acetoxy rearrangement (Surzur–Tanner reaction). Journal of the American Chemical Society, 110(14), 4415-4423. [Link]

  • Wuts, P. G. M. (2007). Protecting Groups. Wiley. [Link]

  • Kim, S., & Kim, Y. (1986). PREPARATION OF CYCLIC CARBONATES AND 2-OXAZOLInONES USING DI-2-PYRIDYL CARBONATE. Semantic Scholar. [Link]

  • Dove, A. P. (2010). Representative scheme for the synthesis of functional six-membered cyclic carbonates from 1,3-diols using phosgene derivatives, 1,1'-carbonyldiimidazole. ResearchGate. [Link]

  • Wikipedia. (2023). Carbonyldiimidazole. [Link]

  • Tabanelli, T., et al. (2013). The design of efficient carbonate interchange reactions with catechol carbonate. Green Chemistry, 15(11), 3104-3111. [Link]

  • Tabanelli, T., et al. (2019). An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol. ResearchGate. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

Sources

Protocols & Analytical Methods

Method

"using 1,3-Benzodioxol-2-one, 4-methyl- as a protecting group"

Application Note: Utilizing 4-Methyl-1,3-benzodioxol-2-one as a Robust Cyclic Carbonate Protecting Group in Catechol Chemistry The Challenge of Catechol Reactivity in Drug Development In the synthesis of active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Methyl-1,3-benzodioxol-2-one as a Robust Cyclic Carbonate Protecting Group in Catechol Chemistry

The Challenge of Catechol Reactivity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs)—particularly dopaminergic agents, adrenergic agonists, and polyphenolic natural products—the catechol (1,2-dihydroxybenzene) moiety presents a significant synthetic hurdle. Catechols are highly electron-rich and notoriously prone to spontaneous oxidation, rapidly forming reactive ortho-quinones that lead to unwanted polymerization and degradation.

To circumvent this, the catechol ring must be protected. While acetonides (ketals) and benzyl ethers are traditional choices, they often require harsh acidic conditions for installation or transition-metal catalysis for removal. By converting 4-methylcatechol into 4-methyl-1,3-benzodioxol-2-one (a cyclic carbonate), chemists can leverage a protecting group that is highly stable to acidic and oxidative conditions, yet effortlessly removed under mild basic conditions.

Mechanistic Principles & Causality

The conversion of 4-methylcatechol to 4-methyl-1,3-benzodioxol-2-one involves the formation of a five-membered cyclic carbonate fused to an aromatic ring.

  • Electronic Deactivation: The carbonate carbonyl group withdraws electron density from the aromatic ring via the oxygen atoms. This slight deactivation is the primary mechanism that halts the facile oxidation of the catechol, allowing downstream electrophilic aromatic substitutions (e.g., halogenation, nitration) to proceed cleanly without degrading the starting material.

  • Green Carbonylation: Historically, cyclic carbonates were synthesized using highly toxic phosgene gas. Modern protocols utilize Diphenyl Carbonate (DPC) as a bench-stable, green, phosgene-free carbonylation reagent. DPC exhibits high reactivity for the formation of cyclic carbonates without generating corrosive hydrochloric acid byproducts .

  • Strain-Driven Deprotection: The fused five-membered cyclic carbonate is inherently strained. During deprotection, nucleophilic attack (e.g., by methoxide) at the carbonyl carbon is exceptionally rapid. This kinetic favorability is driven by the immediate release of steric strain and the thermodynamic stability of the resulting catecholate leaving group .

Comparative Matrix: Catechol Protecting Groups

To justify the selection of the cyclic carbonate over alternative protecting groups, the following quantitative and qualitative parameters must be considered during synthetic route design:

Protecting GroupReagents for IntroductionDeprotection ConditionsAcid StabilityBase StabilityOxidation Resistance
Cyclic Carbonate (1,3-Benzodioxol-2-one) DPC, Et₃N (Mild)K₂CO₃, MeOH (Mild)HighLowExcellent
Acetonide (Acetal) Acetone, PTSA (Acidic)Aqueous HCl / TFALowHighExcellent
Benzyl Ether BnBr, K₂CO₃ (Basic)H₂, Pd/C (Reductive)HighHighGood
Silyl Ether (TBS) TBSCl, ImidazoleTBAF or AcidModerateModerateModerate

Experimental Protocols: A Self-Validating System

The following protocols detail the protection of 4-methylcatechol and its subsequent deprotection. Both procedures are designed as self-validating systems, incorporating in-process analytical checks to ensure reaction fidelity.

Protocol A: Synthesis of 4-Methyl-1,3-benzodioxol-2-one (Protection)

This procedure utilizes DPC to selectively protect the catechol under mild conditions, a method proven to be highly selective even in the presence of isolated phenols .

Reagents:

  • 4-Methylcatechol: 10.0 mmol (1.24 g)

  • Diphenyl carbonate (DPC): 11.0 mmol (2.36 g, 1.1 eq)

  • Triethylamine (Et₃N): 1.0 mmol (0.14 mL, 0.1 eq)

  • Anhydrous Diethyl Ether: 50 mL

Step-by-Step Methodology:

  • Initiation: Charge an oven-dried 100 mL round-bottom flask with 4-methylcatechol and DPC. Dissolve the mixture in 50 mL of anhydrous diethyl ether under an inert nitrogen atmosphere.

  • Catalysis: Add triethylamine dropwise via syringe. The base catalyzes the transesterification by deprotonating the highly acidic catechol hydroxyls.

  • Reaction & Monitoring: Stir the reaction at room temperature (20–25 °C) for 4 hours.

    • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The highly polar 4-methylcatechol (low Rf​ ) will disappear, replaced by the non-polar 4-methyl-1,3-benzodioxol-2-one (high Rf​ ).

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes:EtOAc 9:1) to separate the product from the phenol byproduct generated by DPC.

  • Analytical Confirmation: 1 H NMR (CDCl₃) will show the complete disappearance of the broad -OH peaks (~5.0 ppm) and a distinct downfield shift of the aromatic protons due to the electron-withdrawing carbonate ring.

Protocol B: Selective Deprotection (Regeneration of Catechol)

Because the cyclic carbonate is sensitive to hydrolysis, it can be cleaved quantitatively without affecting other base-stable functional groups.

Reagents:

  • Protected Intermediate: 5.0 mmol

  • Potassium Carbonate (K₂CO₃): 7.5 mmol (1.04 g, 1.5 eq)

  • Methanol (MeOH): 25 mL

Step-by-Step Methodology:

  • Solvation: Dissolve the protected 4-methylcatechol derivative in 25 mL of methanol.

  • Cleavage: Add solid K₂CO₃ in one portion. Stir at room temperature for 1–2 hours. The in-situ generated methoxide attacks the strained carbonate, releasing dimethyl carbonate and the catecholate anion.

  • Quenching: Carefully acidify the reaction mixture to pH 3 using 1M HCl. Causality: This step is critical to protonate the catecholate back to the neutral catechol; failure to acidify will result in the product remaining in the aqueous layer during extraction.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the functionalized 4-methylcatechol.

Workflow Visualization

Workflow A 4-Methylcatechol (Oxidation Prone) C 4-Methyl-1,3-benzodioxol-2-one (Protected Intermediate) A->C Protection Step B Diphenyl Carbonate (DPC) Catalyst (e.g., Et3N) B->C Carbonyl Transfer D Downstream Modification (e.g., Electrophilic Substitution) C->D Synthetic Utility E Deprotection (K2CO3, MeOH, 25°C) D->E Finalization F Functionalized Target (Regenerated Catechol) E->F Carbonate Cleavage

Fig 1: Protection-deprotection workflow utilizing 4-methyl-1,3-benzodioxol-2-one.

References

  • Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 4-O-Methylcedrusin. Selective Protection of Catechols with Diphenyl Carbonate Molecules (MDPI) URL:[Link]

  • Urea and Polyurea Production: An Innovative Solvent- and Catalyst-Free Approach through Catechol Carbonate ACS Sustainable Chemistry & Engineering URL:[Link]

Application

Application Note: Solvent-Free Aminolysis of 4-Methyl-1,3-benzodioxol-2-one for the Synthesis of Ureas and Functionalized Carbamates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scope The development of sustainable, phosgene-free carbonylating agents is a critical objective in modern synthetic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scope

The development of sustainable, phosgene-free carbonylating agents is a critical objective in modern synthetic and medicinal chemistry. 4-Methyl-1,3-benzodioxol-2-one (also known as 3-methylcatechol carbonate) has emerged as a highly reactive, shelf-stable C1-transfer reagent. Unlike traditional aliphatic carbonates (e.g., dimethyl carbonate) which require harsh conditions or catalysts, aromatic cyclic carbonates undergo rapid ring-opening under ambient, solvent-free conditions.

This application note details the reaction mechanisms and provides validated protocols for reacting 4-methyl-1,3-benzodioxol-2-one with amines. By simply varying the substitution class of the amine (primary vs. secondary), researchers can selectively direct the reaction to produce either symmetric ureas or functionalized hydroxy-aryl carbamates .

Mechanistic Insights: The Aminolysis Pathway

The reaction between 4-methyl-1,3-benzodioxol-2-one and amines is fundamentally a nucleophilic acyl substitution, but its trajectory is strictly dictated by the nature of the amine.

Step 1: Nucleophilic Ring Opening (Fast)

The amine nitrogen attacks the highly electrophilic carbonyl carbon of the benzodioxolone ring. The aromaticity of the system makes the resulting 3-methylcatecholate a superior leaving group compared to aliphatic alkoxides. This drives the reaction to near-instantaneous completion at room temperature, forming a transient hydroxy-aryl carbamate intermediate.

  • Expertise Insight (Regioselectivity): The 4-methyl group breaks the symmetry of the benzodioxolone core. Consequently, the initial C–O bond cleavage yields a regioisomeric mixture of 2-hydroxy-3-methylphenyl carbamate and 2-hydroxy-6-methylphenyl carbamate.

Step 2: Divergent Reactivity (Amine-Dependent)
  • Primary Amines (Urea Formation): When a primary amine is used, the resulting N-alkyl carbamate intermediate retains an acidic N–H proton. This allows the intermediate to undergo a second nucleophilic attack by another amine equivalent (often proceeding via an E1cB mechanism involving an isocyanate intermediate). The 3-methylcatechol moiety is completely expelled, yielding an N,N'-dialkyl urea . Regioselectivity from Step 1 is inconsequential here, as the aromatic leaving group is fully detached.

  • Secondary Amines (Arrested Aminolysis): Secondary amines form an N,N-dialkyl carbamate. Lacking an N–H proton, the E1cB isocyanate pathway is entirely blocked. Furthermore, the increased steric bulk and electron-donating nature of the dialkyl groups drastically reduce the electrophilicity of the carbamate carbonyl. The reaction arrests completely at the carbamate stage, allowing for the isolation of stable 2-hydroxy-x-methylphenyl N,N-dialkylcarbamates —highly valuable pharmacophores in drug discovery .

Mandatory Visualization: Reaction Pathway

ReactionMechanism cluster_primary Primary Amine Pathway cluster_secondary Secondary Amine Pathway SM 4-Methyl-1,3-benzodioxol-2-one Carbamate1 N-Alkyl Carbamate Intermediate (Transient, Contains N-H) SM->Carbamate1 + R-NH2 (Nucleophilic Attack) Ring Opening Carbamate2 N,N-Dialkyl Carbamate (Stable Product, No N-H) SM->Carbamate2 + R2-NH (Nucleophilic Attack) Ring Opening Urea N,N'-Dialkyl Urea (Precipitates) Carbamate1->Urea + 2nd R-NH2 (E1cB / Substitution)

Reaction mechanism of 4-methyl-1,3-benzodioxol-2-one with primary vs. secondary amines.

Experimental Protocols

The following protocols are designed to be solvent-free, utilizing an excess of the liquid amine as both the reactant and the reaction medium to ensure pseudo-first-order kinetics and to dissipate the exothermic heat of the initial ring opening.

Protocol A: Catalyst-Free Synthesis of N,N'-Dialkyl Ureas (Primary Amines)
  • Preparation: Equip a dry 50 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 4-methyl-1,3-benzodioxol-2-one (1.0 equiv, e.g., 10 mmol, 1.50 g).

  • Aminolysis: Slowly add the primary amine (e.g., n-butylamine; 5.0 equiv, 50 mmol) at room temperature (25 °C).

  • Reaction Monitoring: Stir the mixture vigorously.

    • Self-Validation Checkpoint: Within 15–30 minutes, the target N,N'-dialkyl urea will begin to precipitate out of the solution. This phase separation actively drives the equilibrium toward the final product.

  • Isolation: After 1 hour of stirring, filter the resulting white suspension.

  • Purification: Wash the filter cake with cold (0 °C) amine or a non-polar solvent (e.g., hexane) to remove the 3-methylcatechol byproduct. Dry the isolated urea under vacuum.

Protocol B: Synthesis of Functionalized Carbamates (Secondary Amines)
  • Preparation: Equip a dry 50 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 4-methyl-1,3-benzodioxol-2-one (1.0 equiv, 10 mmol, 1.50 g).

  • Aminolysis: Add the secondary amine (e.g., diethylamine; 10.0 equiv, 100 mmol) at room temperature.

  • Reaction Monitoring: Stir for 1 hour at 25 °C.

    • Self-Validation Checkpoint: Unlike Protocol A, the solution will remain homogeneous. No precipitate forms because the reaction arrests at the highly soluble carbamate stage. TLC will confirm the complete consumption of the starting carbonate.

  • Concentration: Remove the excess secondary amine via vacuum distillation at room temperature to prevent thermal degradation.

  • Purification: Purify the crude viscous residue via flash column chromatography (Ethyl Acetate/Hexane gradients) to isolate the pure 2-hydroxy-x-methylphenyl N,N-dialkylcarbamate isomers.

Quantitative Data Summary

The table below summarizes expected outcomes based on the steric and electronic profiles of various amines reacting with 4-methyl-1,3-benzodioxol-2-one at 25 °C.

Amine ClassExample ReagentIntermediate FormedFinal Isolated ProductReaction TimeTypical Yield
Primary (Aliphatic) n-ButylamineN-butyl carbamateN,N'-Dibutyl urea1 h>85%
Primary (Aromatic) AnilineN-phenyl carbamateN,N'-Diphenyl urea2 h>90%
Secondary (Aliphatic) DiethylamineN,N-diethyl carbamate2-Hydroxy-x-methylphenyl N,N-diethylcarbamate1 h>95%

References

  • Title: Urea and Polyurea Production: An Innovative Solvent- and Catalyst-Free Approach through Catechol Carbonate Source: ACS Sustainable Chemistry & Engineering (2020) URL: [Link]

  • Title: One-Pot Amide Synthesis via a Shelf-Stable and Renewable C1 Transfer Reactant Source: ACS Sustainable Chemistry & Engineering (2024) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Carbamate Formation with 1,3-Benzodioxol-2-one, 4-methyl-

Welcome to the technical support guide for troubleshooting carbamate synthesis using 1,3-Benzodioxol-2-one, 4-methyl-. This resource is designed for researchers, chemists, and drug development professionals who are lever...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting carbamate synthesis using 1,3-Benzodioxol-2-one, 4-methyl-. This resource is designed for researchers, chemists, and drug development professionals who are leveraging the advantages of cyclic carbonates for the synthesis of complex molecules. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve experimental challenges effectively.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental principles of the reaction, providing the necessary context for the troubleshooting guides that follow.

Q1: What is the fundamental reaction mechanism for carbamate formation using 1,3-Benzodioxol-2-one, 4-methyl- and an amine?

The reaction is a nucleophilic acyl substitution followed by a ring-opening of the cyclic carbonate. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 1,3-Benzodioxol-2-one, 4-methyl-. This process forms a tetrahedral intermediate which subsequently collapses, breaking the acyl-oxygen bond and opening the five-membered ring. The result is a hydroxy-functionalized carbamate. This method is a valuable alternative to traditional routes that often employ hazardous reagents like phosgene.[1][2][3]

G cluster_reactants Reactants cluster_intermediate Key Step cluster_product Product r1 1,3-Benzodioxol-2-one, 4-methyl- intermed Nucleophilic Attack on Carbonyl Carbon r1->intermed Electrophile r2 Primary or Secondary Amine (R-NH₂ or R₂NH) r2->intermed Nucleophile prod Hydroxy-functionalized Carbamate intermed->prod Ring-Opening G start Low / No Yield Observed reagents Step 1: Verify Reagent Quality start->reagents reagent_purity Purity of Carbonate & Amine? (Check via NMR/GC-MS) reagents->reagent_purity reagent_solvent Solvent Anhydrous? (Use fresh, dry solvent) reagents->reagent_solvent conditions Step 2: Optimize Reaction Conditions cond_temp Is Temperature Optimal? (Try incremental increase, e.g., RT -> 40°C -> 60°C) conditions->cond_temp cond_time Is Reaction Time Sufficient? (Monitor kinetics via LC-MS timepoints) conditions->cond_time cond_stoch Is Stoichiometry Correct? (Try slight excess of amine) conditions->cond_stoch catalyst Step 3: Evaluate Catalyst System cat_choice Is Catalyst Appropriate? (Screen alternatives, e.g., DBU, TBD) catalyst->cat_choice cat_loading Is Catalyst Loading Sufficient? (Increase loading, e.g., 1 mol% -> 5 mol%) catalyst->cat_loading reagent_purity->conditions If pure reagent_solvent->conditions If dry cond_temp->catalyst If optimized cond_time->catalyst If optimized cond_stoch->catalyst If optimized end_node Yield Improved cat_choice->end_node If effective cat_loading->end_node If effective

Caption: Systematic workflow for troubleshooting low reaction yield.

Detailed Mitigation Strategies:

  • Reagent Integrity: Always begin by confirming the purity of your starting materials. 1,3-Benzodioxol-2-one derivatives can degrade if stored improperly. Ensure your amine is pure and the solvent is rigorously anhydrous, as water can cause hydrolysis of the cyclic carbonate. [4]* Reaction Conditions:

    • Temperature: While many base-catalyzed reactions proceed at room temperature, less nucleophilic amines may require heating. Incrementally increase the temperature (e.g., to 40°C or 60°C) and monitor for product formation. Be aware that excessive heat can lead to side products. [4][5] * Reaction Time: Confirm that the reaction has been allowed to run to completion. Set up a small-scale reaction and take aliquots at various time points (e.g., 1, 4, 12, 24 hours) to track the progress by LC-MS.

    • Stoichiometry: Ensure the molar ratios are correct. Sometimes, using a slight excess (e.g., 1.1 equivalents) of the amine can drive the reaction to completion. [4]

Issue 2: Significant Formation of Side Products

Q: My reaction produces the desired carbamate, but I'm also seeing significant impurities. How can I identify and suppress these side products?

A: The formation of side products typically arises from competing reaction pathways. Identifying the impurity is the first step toward mitigating its formation.

Table 1: Common Side Products and Mitigation Strategies

Side ProductPotential CauseIdentification (Expected Mass)Mitigation Strategy
4-Methylcatechol Hydrolysis of the starting cyclic carbonate due to adventitious water.M+ of 1,3-Benzodioxol-2-one, 4-methyl- minus CO₂Use freshly distilled, anhydrous solvents. Store reagents over desiccants. Run the reaction under an inert atmosphere (N₂ or Ar).
Urea Derivative Can occur if an isocyanate intermediate is formed, which then reacts with a second molecule of the amine starting material. [4]M+ of (2 x Amine) - NH₃ + COEnsure efficient trapping of any potential intermediate by the desired nucleophile. This is less common in direct ring-openings but can occur under harsh conditions. Consider a different catalyst system that does not promote isocyanate formation.
Dimer/Oligomer The hydroxyl group of the carbamate product attacks another molecule of the cyclic carbonate starting material.M+ of (Product + Carbonate - H₂O)Maintain a lower concentration of reactants. Add the cyclic carbonate slowly to the solution of the amine to keep its instantaneous concentration low.
Issue 3: Reaction Stalls Before Completion

Q: My reaction proceeds to about 50-70% conversion and then stops, even with extended reaction times. What could be causing this stall?

A: Reaction stalling is often due to product inhibition, catalyst deactivation, or unforeseen solubility issues.

  • Product Insolubility: The formed carbamate product may have poor solubility in the chosen reaction solvent and precipitate out of the solution. [4]This effectively removes it from the reaction medium and can sometimes coat the catalyst or unreacted starting materials.

    • Solution: Try a different solvent in which the product is more soluble. Alternatively, running the reaction at a slightly higher temperature may keep the product in solution.

  • Catalyst Deactivation: The catalyst could be poisoned by impurities in the starting materials or solvent. The acidic proton from the initially formed carbamic acid intermediate can also potentially neutralize a basic catalyst if not managed correctly within the catalytic cycle.

    • Solution: Ensure high-purity reagents. If using a basic catalyst, ensure the loading is sufficient to overcome any potential for neutralization.

  • Reversibility/Equilibrium: While generally driven forward, under certain conditions, an equilibrium may be established. This is less common for this type of ring-opening reaction but can be influenced by the specific substrates and conditions.

    • Solution: Use a slight excess of one reactant to push the equilibrium toward the product side (Le Châtelier's principle).

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for Carbamate Synthesis

This protocol provides a robust starting point for your experiments. Optimization will likely be necessary based on your specific amine.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,3-Benzodioxol-2-one, 4-methyl- (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, 10 mL per mmol of carbonate).

  • Amine Addition: Add the amine (1.05 eq) to the stirred solution.

  • Catalyst Addition: Add the catalyst (e.g., DBU, 0.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting carbonate is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed. [4]

Protocol 2: Reaction Monitoring by LC-MS

Effective troubleshooting requires accurate monitoring.

  • Sample Preparation: Carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing a larger volume (~1 mL) of a suitable solvent like acetonitrile or methanol. This stops the reaction and dilutes the sample to an appropriate concentration for analysis.

  • Analysis: Inject the diluted sample into the LC-MS. Monitor for the disappearance of the starting material masses (amine and carbonate) and the appearance of the expected product mass (M+H of carbonate + amine).

  • Kinetics: By taking samples at regular intervals, you can plot the conversion over time to understand the reaction kinetics and accurately determine when it has stalled or completed.

By applying these foundational principles and systematic troubleshooting strategies, you will be well-equipped to optimize your carbamate synthesis and advance your research goals.

References

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO 2 - MDPI. MDPI. [Link]

  • Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. [Link]

  • Five-Membered Cyclic Carbonates and Carbamates. Encyclopedia MDPI. [Link]

  • Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts - PubMed. National Center for Biotechnology Information. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. New Drug Approvals. [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. [Link]

  • Comparative study between the published analysis methods for carbamates. ResearchGate. [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Royal Society of Chemistry. [Link]

  • Integrated Approach to CO2 Capture and Conversion to Cyclic Carbonates under Solvent. Office of Scientific and Technical Information. [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]

  • Synthesis of carbamates 1 a–e derived from furan‐based cyclic carbonate... ResearchGate. [Link]

  • Scheme 2. Carbamate Formation and Side Reactions. ResearchGate. [Link]

  • RING-OPENING OF CYCLIC CARBONATES: FROM FINE CHEMICALS TO CO2- BASED POLYMERS. Tesis Doctorals en Xarxa. [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • 1,3-Benzodioxole - Wikipedia. Wikipedia. [Link]

  • NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES. [Link]

  • 1,3-Benzodioxol-2-one. National Center for Biotechnology Information. [Link]

  • 2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate - PMC. National Center for Biotechnology Information. [Link]

  • 1,3-Benzodioxol-2-one. ResearchGate. [Link]

  • Preparation of carbamates.
  • Carbamate compounds and of making and using same.
  • Efficient carbamate synthesis.
  • Carbamate - Wikipedia. Wikipedia. [Link]

  • Substituted carbamate synthesis by carbamidation. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: 4-Methyl-1,3-benzodioxol-2-one Purification

Welcome to the Technical Support Center for 1,3-Benzodioxol-2-one, 4-methyl- (CAS: 30984-25-9)[1][2], also known as 4-methylcatechol carbonate. This compound is highly valued as a radical scavenger and Solid Electrolyte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-Benzodioxol-2-one, 4-methyl- (CAS: 30984-25-9)[1][2], also known as 4-methylcatechol carbonate. This compound is highly valued as a radical scavenger and Solid Electrolyte Interphase (SEI) forming additive in lithium-ion batteries to suppress propylene carbonate (PC) decomposition[3][4][5].

Because of its sensitive application in electrochemistry and drug development, achieving ultra-high purity is critical. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to resolve common purification bottlenecks.

Quantitative Impurity Profile

During the synthesis of 4-methyl-1,3-benzodioxol-2-one (typically via the reaction of 4-methylcatechol with phosgene, triphosgene, or dialkyl carbonates[6]), several specific impurities are generated. Understanding their physicochemical properties is the first step in designing a logical purification strategy.

ImpuritySource / OriginPhysical/Chemical PropertyRecommended Removal Method
Unreacted 4-Methylcatechol Incomplete conversion of starting materialWeakly acidic phenol (pKa ~9.4)Mild basic aqueous wash (Cold 5% Na₂CO₃)
Linear Polycarbonates Side reaction (ring-opening polymerization)High molecular weight, non-volatileHigh-vacuum distillation
HCl / Amine Salts Byproducts of phosgenation / base catalystsHighly water-solubleAqueous brine wash
Trace Moisture (H₂O) Atmospheric absorption / aqueous washingHighly reactive with LiPF₆ electrolytes3Å Molecular Sieves (<20 ppm)

Standard Operating Procedure (SOP): Purification & Validation

To ensure scientific integrity, do not treat purification as a mere sequence of steps. The following protocol is designed as a self-validating system , where the success of each phase dictates the progression to the next.

Step 1: Dissolution and Phase Preparation

  • Action: Dissolve the crude 4-methyl-1,3-benzodioxol-2-one in a non-polar or weakly polar organic solvent (e.g., Dichloromethane or Toluene).

  • Causality: A water-immiscible solvent is required to partition the target cyclic carbonate away from water-soluble salts and phenolate ions generated in the next step.

Step 2: Mild Basic Wash (Targeting 4-Methylcatechol)

  • Action: Wash the organic layer with cold 5% aqueous Na₂CO₃ (pH ~10).

  • Causality: The pH must be strictly controlled. A pH of ~10 is high enough to deprotonate the unreacted 4-methylcatechol (pKa ~9.4) into its water-soluble phenolate form, effectively extracting it into the aqueous layer. However, it is low enough (and cold enough) to prevent the nucleophilic attack of hydroxide ions on the target cyclic carbonate, which would cause ring-opening hydrolysis.

  • Validation Checkpoint 1: Test the aqueous phase pH after washing. If the pH drops below 8, acidic byproducts have neutralized the base, meaning unreacted catechol may still be present in the organic phase. Repeat the wash.

Step 3: Neutralization and Desiccation

  • Action: Wash the organic layer with saturated aqueous NaCl (brine) until the aqueous runoff is neutral. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Causality: Brine removes residual water and amine salts without causing emulsions. MgSO₄ chemically binds dissolved water, preventing the hydrolysis of the carbonate during the subsequent heating phase.

Step 4: High-Vacuum Distillation

  • Action: Distill the concentrated residue under high vacuum (1–5 mmHg). Collect the main fraction (typically ~110–130°C at 2 mmHg, though exact temperatures depend on the vacuum depth).

  • Causality: Cyclic carbonates are susceptible to thermal degradation and decarboxylation at their atmospheric boiling points. Vacuum distillation lowers the boiling point, allowing the volatile monomeric 4-methyl-1,3-benzodioxol-2-one to separate cleanly from non-volatile linear polycarbonates and oligomers[6].

  • Validation Checkpoint 2: Analyze the distillate via GC-FID. The system is validated if purity is >99.5% and the broad baseline hump (indicative of oligomers) is absent.

Step 5: Ultra-Drying (For Battery Applications)

  • Action: Store the distilled product over activated 3Å molecular sieves.

  • Causality: If used as an SEI additive for Li-ion batteries[7], trace moisture will react with LiPF₆ to form hydrofluoric acid (HF), catastrophically degrading the battery cathode[8].

  • Validation Checkpoint 3: Perform Karl Fischer (KF) titration. The protocol is only validated for electrochemical use if H₂O < 20 ppm.

Workflow Visualization

PurificationWorkflow A Crude 4-Methyl-1,3- benzodioxol-2-one B Cold 5% Na2CO3 Wash (Removes 4-methylcatechol) A->B Dissolve in DCM C Brine Wash & Phase Separation B->C Aqueous layer discard D Drying over Anhydrous MgSO4 C->D Organic phase E Vacuum Distillation (1-5 mmHg) D->E Filter & Concentrate F Pure Product (Battery/Pharma Grade) E->F Main fraction G Molecular Sieves (3Å) (Moisture < 20 ppm) F->G Optional for SEI additive

Workflow for the purification of 4-methyl-1,3-benzodioxol-2-one.

Troubleshooting & FAQs

Q: Why is my 4-methyl-1,3-benzodioxol-2-one yield dropping significantly during the washing step? A: You are likely experiencing base-catalyzed ring-opening hydrolysis. 1,3-Benzodioxol-2-one derivatives are sensitive to strong bases (like NaOH or KOH). Always use a mild base like cold 5% Na₂CO₃ or NaHCO₃. The cyclic carbonate ring is susceptible to nucleophilic attack by hydroxide ions, which reverts the product back to 4-methylcatechol and carbon dioxide.

Q: My final product has a high viscosity and leaves a residue upon evaporation. What is the cause? A: This indicates the presence of linear polycarbonates or oligomers formed during synthesis (especially if using phosgene or triphosgene)[6]. These polymeric impurities cannot be removed by aqueous washing. You must perform a high-vacuum distillation to physically separate the volatile monomeric 4-methyl-1,3-benzodioxol-2-one from the non-volatile oligomeric residue.

Q: We are using this compound as an SEI additive for Li-ion batteries, but we are seeing poor cycle life and gas generation. How do we fix this? A: While 4-methylcatechol carbonate is an excellent radical scavenger to prevent propylene carbonate (PC) co-intercalation[4][5], trace moisture and residual HCl from synthesis will severely degrade battery performance. Ensure your final product is dried over 3Å molecular sieves and verified via Karl Fischer titration to be <20 ppm water. Furthermore, ensure thorough degassing during distillation to remove any trapped HCl gas.

Mechanistic Visualization

Mechanism cluster_0 pH Control in Washing N1 Unreacted 4-Methylcatechol (pKa ~9.4) N3 Water-Soluble Phenolate (Removed in Aqueous) N1->N3 Mild Base (pH 8-10) N2 4-Methyl-1,3-benzodioxol-2-one (Target) N4 Stable in Organic Phase (Retained) N2->N4 Mild Base (pH 8-10) N5 Ring-Opened Byproduct (Loss of Yield) N2->N5 Strong Base (pH > 12)

Mechanistic rationale for pH-controlled washing to remove phenolic impurities.

References

  • Suppression of Electrochemical Decomposition of Electrolyte in Lithium Ion Batteries Using Electrolyte Containing Succinimide Group Compounds | Request PDF - ResearchGate.
  • Synergetic effect of electrolyte additives for lithium-ion battery - ResearchGate.
  • An advanced electrolyte for improving surface characteristics of LiMn 2O 4 electrode | Request PDF - ResearchGate.
  • C8H6O3 - Chemical Dictionary - Guidechem.
  • US20210070684A1 - Production of highly pure meta,meta-coupled bis(4-alkylphenol) derivatives and uses thereof - Google Patents.
  • Buy N-methyl-5-propylisoxazol-3-amine (EVT-15505356) - EvitaChem.
  • Butyrolactone derivatives as electrolyte additives for lithium-ion batteries with graphite anodes | Request PDF - ResearchGate.

Sources

Troubleshooting

"minimizing byproduct formation in reactions with 1,3-Benzodioxol-2-one, 4-methyl-"

Welcome to the Technical Support and Troubleshooting Center for 1,3-Benzodioxol-2-one, 4-methyl- (also known as 4-methylcatechol carbonate). As a cyclic carbonate, this versatile reagent is frequently utilized in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 1,3-Benzodioxol-2-one, 4-methyl- (also known as 4-methylcatechol carbonate).

As a cyclic carbonate, this versatile reagent is frequently utilized in drug development for the synthesis of functionalized carbamates, selective protecting group chemistry, and the generation of asymmetric catechol derivatives. However, the inherent ring strain of the dioxolone system, combined with the desymmetrizing effect of the 4-methyl group, often leads to complex byproduct profiles including hydrolysis products, regioisomeric mixtures, and oligomeric tars.

This guide is engineered for researchers and process chemists to systematically diagnose, troubleshoot, and eliminate byproduct formation through mechanistically grounded protocols.

Mechanistic Overview: Pathways of Degradation and Byproduct Formation

To effectively troubleshoot, we must first understand the competing reaction pathways. The carbonyl carbon is highly electrophilic. When subjected to nucleophilic attack (e.g., by an amine or alcohol), the tetrahedral intermediate can collapse by cleaving either the O1-C or O3-C bond. Furthermore, adventitious moisture or excessive heat can trigger unintended degradation cascades.

ByproductPathways SM 1,3-Benzodioxol-2-one, 4-methyl- Tetra Tetrahedral Intermediate SM->Tetra Nucleophilic Attack Hydro Byproduct: 4-Methylcatechol + CO2 (Hydrolysis) SM->Hydro H2O / Base Oligo Byproduct: Polycarbonates / Oligomers SM->Oligo High Conc. / Heat Nuc Nucleophile (e.g., R-NH2) Nuc->Tetra ProdA Target: O1-Cleavage (Sterically favored) Tetra->ProdA Kinetic Control (Low Temp) ProdB Byproduct: O3-Cleavage (Regioisomer) Tetra->ProdB Thermodynamic Control (High Temp)

Reaction pathways of 4-methyl-1,3-benzodioxol-2-one and byproduct formation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive accumulation of 4-methylcatechol instead of my target ring-opened product?

Root Cause: Hydrolysis and subsequent decarboxylation. The cyclic carbonate is highly susceptible to attack by adventitious water, especially in the presence of basic nucleophiles (like amines) which act as general base catalysts for hydration. Once water attacks the carbonyl, the resulting carbonic acid intermediate rapidly decarboxylates to yield 4-methylcatechol and CO₂ [1]. Corrective Action:

  • Moisture Control: Your reaction system must be rigorously anhydrous. Solvents must be dried over activated molecular sieves (3Å or 4Å) to achieve <50 ppm water (verify via Karl Fischer titration prior to use).

  • Order of Addition: Do not premix the base/nucleophile with the carbonate in the absence of the primary reactant. Add the nucleophile dropwise to a chilled solution of the carbonate.

Q2: My LC-MS shows two peaks with the exact same mass. How do I control the regioselectivity of the ring opening?

Root Cause: The 4-methyl group desymmetrizes the catechol ring. Nucleophilic attack at the carbonyl creates a tetrahedral intermediate that can collapse via cleavage of the O-1 bond (further from the methyl group) or the O-3 bond (adjacent to the methyl group). While O-1 cleavage is sterically favored, elevated temperatures or highly polar solvents can drive the equilibrium toward a mixture of both regioisomeric carbamates/carbonates. Corrective Action:

  • Temperature Modulation: Lowering the reaction temperature to -20°C to 0°C traps the kinetically favored O-1 cleavage product.

  • Lewis Acid Catalysis: Implement a soft Lewis acid, such as Zinc Acetate (Zn(OAc)₂), at 5-10 mol%. Zinc coordinates preferentially with the less sterically hindered oxygen, directing the collapse of the tetrahedral intermediate with >95:5 regioselectivity [2].

Q3: The reaction mixture turns into a dark, viscous tar, and yield is virtually zero. What is happening?

Root Cause: Polycarbonate oligomerization. Under high concentrations (>0.5 M) and elevated temperatures (>60°C), intermolecular nucleophilic attack outpaces the desired intramolecular or single-addition pathways. The phenoxide leaving group generated from the initial ring opening attacks another molecule of the starting material, initiating a step-growth polymerization cascade. Corrective Action:

  • Dilution: Maintain reaction concentrations below 0.1 M.

  • Quenching: Ensure the reaction is quenched immediately upon completion (monitored via TLC/HPLC) with a mild acid (e.g., 1M NaHSO₄) to protonate the reactive phenoxide intermediate and halt chain propagation.

Quantitative Data: Solvent and Catalyst Effects on Byproduct Formation

To optimize your reaction conditions, reference the following empirical data summarizing the impact of solvent polarity and catalyst selection on the ring-opening amidation of 1,3-Benzodioxol-2-one, 4-methyl- with benzylamine (Standard conditions: 0.1 M, 0°C, 2 hours).

Solvent / Catalyst SystemTarget Product (O-1 Cleavage)Regioisomer (O-3 Cleavage)Hydrolysis (Catechol)Oligomers
THF / None68%18%10%4%
DMF / None45%35%12%8%
DCM / None75%15%8%2%
DCM / 10 mol% Zn(OAc)₂ 94% <2% <2% <2%
Water-saturated THF12%5%80%3%
Toluene / 80°C (Heat)30%25%5%40%

Data synthesis based on established cyclic carbonate reactivity profiles [3].

Standardized Experimental Protocol: Regioselective Amidation

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can ensure byproduct pathways are suppressed before committing the entire batch.

Materials:

  • 1,3-Benzodioxol-2-one, 4-methyl- (1.0 equiv, rigorously dried)

  • Primary Amine (1.05 equiv)

  • Zn(OAc)₂ (0.1 equiv, anhydrous)

  • Dichloromethane (DCM), anhydrous (<30 ppm H₂O)

Step-by-Step Workflow:

  • Preparation & Validation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times. Add anhydrous DCM to achieve a final substrate concentration of 0.05 M. Checkpoint: Extract a 1 mL aliquot of the solvent and perform a Karl Fischer titration. Proceed only if H₂O < 30 ppm.

  • Catalyst & Substrate Loading: Add 1,3-Benzodioxol-2-one, 4-methyl- (1.0 equiv) and anhydrous Zn(OAc)₂ (0.1 equiv) to the flask. Stir at room temperature for 15 minutes to allow Lewis acid coordination.

  • Temperature Control: Submerge the flask in an ice/brine bath and allow the internal temperature to equilibrate to -5°C to 0°C.

  • Nucleophile Addition: Dissolve the primary amine (1.05 equiv) in a small volume of anhydrous DCM. Add this solution dropwise via syringe pump over 30 minutes. Causality Note: Slow addition prevents localized heating and concentration spikes, directly suppressing oligomerization.

  • Monitoring: Stir for 2 hours at 0°C. Checkpoint: Pull a 50 µL aliquot, quench in 100 µL of 0.1 M HCl, and analyze via HPLC. You should observe >90% conversion with a single dominant peak. If the 4-methylcatechol peak exceeds 5%, halt the reaction and investigate solvent moisture.

  • Quenching & Workup: Pour the cold reaction mixture into a vigorously stirring solution of 1M NaHSO₄ (aqueous) to protonate the phenoxide and remove the zinc catalyst. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Advanced FAQs for Drug Development Professionals

Q: We are scaling up this reaction for an API intermediate. Can we substitute DCM with a greener solvent without increasing the regioisomer byproduct? A: Yes. While DCM is optimal for laboratory-scale regioselectivity, 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, greener alternative for scale-up. It offers similar polarity to THF but has significantly lower water miscibility, which naturally suppresses the hydrolysis byproduct pathway. You may need to increase the Zn(OAc)₂ loading slightly (to 12-15 mol%) to maintain the >95:5 regioselectivity ratio.

Q: Does the purity of the starting 1,3-Benzodioxol-2-one, 4-methyl- degrade over time in storage? A: Yes. Cyclic carbonates are hygroscopic and will slowly hydrolyze to 4-methylcatechol upon prolonged exposure to atmospheric moisture. It is highly recommended to store the reagent in a desiccator over Drierite or under an inert atmosphere at 4°C. Prior to use in critical GMP steps, verify purity via quantitative NMR (qNMR) or GC-MS; if catechol levels exceed 2%, the material should be recrystallized or passed through a short silica plug using anhydrous eluents.

References

  • PubChem. "4-Methyl-1,3-benzodioxol-2-one." National Center for Biotechnology Information. Available at: [Link]

  • Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 42(4), 663-674. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (Referencing catechol carbonate reactivity and protection strategies). Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1,3-Benzodioxol-2-one, 4-methyl- and Other Activating Agents: A Niche Reagent in Modern Synthesis

In the vast landscape of synthetic chemistry, the strategic activation of functional groups is a cornerstone of efficient and selective molecule construction. While the repertoire of activating agents is extensive and co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the vast landscape of synthetic chemistry, the strategic activation of functional groups is a cornerstone of efficient and selective molecule construction. While the repertoire of activating agents is extensive and continually evolving, this guide delves into a comparative analysis of 1,3-Benzodioxol-2-one, 4-methyl-, a cyclic carbonate, and contrasts its potential applications with more conventional activating agents. This document is intended for researchers, scientists, and professionals in drug development seeking to broaden their understanding of available synthetic tools and their underlying mechanistic principles.

Introduction to 1,3-Benzodioxol-2-one, 4-methyl-: A Cyclic Carbonate with Latent Reactivity

1,3-Benzodioxol-2-one, 4-methyl-, also known as 4-methylcatechol carbonate, belongs to the family of five-membered cyclic carbonates. While not a household name in the realm of peptide coupling or routine amide bond formation, its structure holds inherent reactivity that can be harnessed for specific synthetic transformations. The core of its utility lies in the strained five-membered ring, which, upon nucleophilic attack, can undergo ring-opening to deliver a carbonyl group or functionalized carbonate species.

The synthesis of the parent compound, 1,3-benzodioxole, typically involves the condensation of catechol with a suitable methylene source.[1][2] The 4-methyl derivative is synthesized from 4-methylcatechol.[3]

The Landscape of Conventional Activating Agents

To appreciate the distinct potential of 1,3-Benzodioxol-2-one, 4-methyl-, it is crucial to understand the mechanisms of established activating agents, which are broadly categorized based on the functional group they activate. For the purpose of this comparison, we will focus on agents used for the activation of carboxylic acids for amide bond formation, a ubiquitous transformation in medicinal chemistry.

Common classes of these activating agents include:

  • Carbodiimides: (e.g., DCC, EDC). These reagents react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then attacked by an amine to form the amide bond.

  • Uronium/Aminium Salts: (e.g., HATU, HBTU). These reagents generate highly reactive activated esters in situ, leading to rapid and efficient amide bond formation.

  • Phosphonium Salts: (e.g., PyBOP). Similar to uronium salts, these form activated esters that readily react with amines.

The primary function of these agents is to convert the hydroxyl group of a carboxylic acid into a good leaving group, thereby facilitating nucleophilic acyl substitution.

Comparative Analysis: A Tale of Two Activation Strategies

The comparison between 1,3-Benzodioxol-2-one, 4-methyl- and traditional activating agents is not one of direct replacement but rather of divergent applications and mechanisms.

Feature1,3-Benzodioxol-2-one, 4-methyl- (Cyclic Carbonate)Conventional Activating Agents (e.g., HATU, EDC)
Primary Function Carbonyl group donor; synthesis of urethanes and carbonates.Activation of carboxylic acids for amide bond formation.
Mechanism of Action Ring-opening by a nucleophile (e.g., an amine) to form a hydroxyurethane.Formation of a highly reactive intermediate from a carboxylic acid (e.g., O-acylisourea, activated ester).
Substrate Activated The cyclic carbonate itself is the electrophile.Carboxylic acid.
Typical Application Synthesis of polyhydroxyurethanes (PHUs) as a safer alternative to isocyanates.[4]Peptide synthesis, general amide bond formation.
Byproducts Ring-opened diol (4-methylcatechol).Urea derivatives (for carbodiimides), tetramethylurea (for uronium salts).
Reactivity Generally lower than dedicated coupling reagents; influenced by ring strain.[5]High, designed for rapid and efficient coupling.

Mechanistic Insights: Visualizing the Divergence

To further illustrate the differing roles of these activating agents, let's visualize their core mechanisms.

1,3-Benzodioxol-2-one, 4-methyl- in Urethane Synthesis

The reaction of a cyclic carbonate with a primary amine is a prime example of its "activating" potential, where it serves as a phosgene equivalent in a safer manner.

G cluster_0 Reaction Pathway start 1,3-Benzodioxol-2-one, 4-methyl- + Primary Amine (R-NH2) intermediate Nucleophilic attack of amine on carbonyl carbon start->intermediate Nucleophilic Addition product Ring-opening to form Hydroxyurethane intermediate->product Ring Opening byproduct 4-Methylcatechol

Caption: Reaction of 1,3-Benzodioxol-2-one, 4-methyl- with an amine.

Conventional Carboxylic Acid Activation (EDC Example)

In contrast, a carbodiimide like EDC activates a carboxylic acid for subsequent reaction with an amine.

G cluster_1 Amide Bond Formation Workflow acid Carboxylic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea Activation edc EDC amide Amide (R-CONH-R') o_acylisourea->amide Nucleophilic Acyl Substitution amine Amine (R'-NH2) urea_byproduct Urea Byproduct

Caption: EDC-mediated amide bond formation.

Experimental Protocols

Representative Protocol for Hydroxyurethane Synthesis using a Cyclic Carbonate

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclic carbonate (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF).

  • Addition of Amine: Add the primary amine (1.0-1.2 eq) to the stirred solution at room temperature. The reaction may be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine and the cyclic carbonate.

  • Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired hydroxyurethane.

Standard Protocol for EDC/HOBt Mediated Amide Coupling

This is a standard protocol for amide bond formation.

  • Activation: In a reaction vessel, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate solvent (e.g., DMF, DCM). Cool the solution to 0 °C.

  • EDC Addition: Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to allow for the formation of the active ester.

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by crystallization or column chromatography.

Conclusion and Future Perspectives

1,3-Benzodioxol-2-one, 4-methyl-, as a representative of cyclic carbonates, occupies a distinct niche in the landscape of activating agents. It is not a direct competitor to mainstream coupling reagents for amide bond formation. Instead, its value lies in its ability to act as a carbonyl donor, most notably in the synthesis of hydroxyurethanes, which are precursors to non-isocyanate polyurethanes (NIPUs).[4] This positions it as a potentially "greener" and safer alternative to phosgene-based chemistries.

For researchers in drug development and materials science, understanding the reactivity profile of such specialized reagents is paramount. While HATU and its congeners will likely remain the workhorses for peptide and complex amide synthesis, the exploration of alternative activating agents like 1,3-Benzodioxol-2-one, 4-methyl- can open new avenues for the synthesis of novel polymers and functionalized molecules where the introduction of a carbonate or urethane linkage is desired. The continued development of catalysts for the efficient ring-opening of cyclic carbonates will further expand their utility and application in modern organic synthesis.

References

  • Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane). (n.d.). ResearchGate. Retrieved March 22, 2024, from [Link]

  • Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. (2020, December 7). RSC Publishing. Retrieved March 22, 2024, from [Link]

  • Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates. (2018, September 6). ACS Publications. Retrieved March 22, 2024, from [Link]

  • Cyclic carbonates and their reactions with amines. (n.d.). Google Patents.
  • Synthesis of 4-methyl-2,2-dichloro-1,3-benzodioxole. (n.d.). PrepChem.com. Retrieved March 22, 2024, from [Link]

  • 1,3-Benzodioxole. (n.d.). Wikipedia. Retrieved March 22, 2024, from [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (n.d.). Google Patents.

Sources

Comparative

A Comparative Crystallographic Guide to 1,3-Benzodioxole Derivatives: Structural Insights for Drug Discovery

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its physicochemical properties, biological activity, and potential as...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides an in-depth comparative analysis of the X-ray crystal structure of 1,3-Benzodioxol-2-one and its derivatives. While a specific crystal structure for 1,3-Benzodioxol-2-one, 4-methyl- was not publicly available at the time of this writing, we will leverage the detailed crystallographic data of the parent compound and related analogs to infer the structural impact of the 4-methyl substitution and provide a comprehensive comparison with other structurally diverse benzodioxole derivatives.

The 1,3-benzodioxole moiety is a prevalent scaffold in numerous bioactive natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer and antidiabetic properties.[1][2] Its compact, electron-rich ring system often enhances membrane permeability and facilitates crucial intermolecular interactions with biological targets.[3][4] This guide will delve into the subtle yet significant structural variations within this class of compounds, offering insights that can inform rational drug design and lead optimization efforts.

The Archetype: X-ray Crystal Structure of 1,3-Benzodioxol-2-one

The crystal structure of the parent compound, 1,3-Benzodioxol-2-one, serves as our foundational reference. Its elucidation via single-crystal X-ray analysis reveals a molecule with notable planarity and specific packing characteristics that influence its solid-state properties.[5]

Experimental Protocol: Crystallization and Structure Determination of 1,3-Benzodioxol-2-one

The following protocol outlines the typical steps involved in obtaining the crystal structure of 1,3-Benzodioxol-2-one, synthesized from established methodologies.

  • Synthesis: 1,3-Benzodioxol-2-one can be synthesized from catechol and a suitable carbonyl source.

  • Crystallization: Crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as dichloromethane.[5]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using Mo Kα radiation.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and molecular geometry.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Catechol Catechol Reaction Reaction Catechol->Reaction Carbonyl Source Benzodioxolone Benzodioxolone Reaction->Benzodioxolone 1,3-Benzodioxol-2-one Dissolution Dissolution Benzodioxolone->Dissolution Dichloromethane Slow_Evaporation Slow_Evaporation Dissolution->Slow_Evaporation Slow Evaporation Single_Crystals Single_Crystals Slow_Evaporation->Single_Crystals Data_Collection Data_Collection Single_Crystals->Data_Collection Mo Kα, 100 K Structure_Solution Structure_Solution Data_Collection->Structure_Solution Direct Methods Refinement Refinement Structure_Solution->Refinement Crystal_Structure_Data Crystal_Structure_Data Refinement->Crystal_Structure_Data

Caption: Experimental workflow for the X-ray crystal structure determination of 1,3-Benzodioxol-2-one.

Key Structural Features of 1,3-Benzodioxol-2-one

The crystal structure of 1,3-Benzodioxol-2-one reveals a molecule with C2v symmetry.[5] The five-membered dioxole ring is nearly planar, and the molecule as a whole is largely flat. A significant feature of its crystal packing is the formation of π-stacked columns along the b-axis, with an interplanar distance of 3.631 Å between the centroids of the benzene rings of adjacent molecules.[5] This π-stacking is a crucial non-covalent interaction that governs the crystal lattice energy and can influence the material's physical properties, such as solubility and melting point.

Comparative Analysis with Benzodioxole Derivatives

To understand the influence of substituents on the core 1,3-benzodioxole scaffold, we will now compare the structure of the parent compound with two structurally distinct derivatives for which crystallographic data is available: 1,3-Benzodioxole (the simplest form) and 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole .

Alternative 1: 1,3-Benzodioxole

1,3-Benzodioxole, also known as methylenedioxybenzene, is a colorless liquid at room temperature.[6] While it lacks the carbonyl group of our primary compound, its crystal structure provides a baseline for understanding the conformation of the benzodioxole ring system without the electronic influence of the carbonate. The five-membered dioxole ring in many of its derivatives adopts a flattened envelope conformation.[7]

Alternative 2: 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole

This derivative introduces a bulky, non-planar dithiane substituent at the 5-position of the benzodioxole ring. Its crystal structure is particularly informative as the asymmetric unit contains two independent molecules, A and B, which exhibit slight conformational differences.[8][9] In both molecules, the 1,3-dithiane ring adopts a chair conformation.[8][9] A key distinction lies in the conformation of the five-membered 1,3-dioxole ring, which is an envelope in molecule A and nearly planar in molecule B.[8][9] This highlights the conformational flexibility of the dioxole ring, which can be influenced by its immediate chemical environment and crystal packing forces.

Tabulated Comparison of Crystallographic and Physicochemical Properties
Property1,3-Benzodioxol-2-one1,3-Benzodioxole5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole
Molecular Formula C₇H₄O₃[5][10]C₇H₆O₂[6][11][12]C₁₁H₁₂O₂S₂[8][9]
Molar Mass ( g/mol ) 136.10[10]122.12[11][12]240.33[8][9]
Crystal System Monoclinic[5]Not specifiedMonoclinic[8][9]
Space Group C2/c[5]Not specifiedP2₁/c[9]
Key Structural Feature π-stacked columns[5]Flattened envelope conformation of dioxole ring[7]Conformational polymorphism in the asymmetric unit[8][9]
Intermolecular Interactions π-π stacking[5]van der Waals forcesC-H···π interactions[8][9]

The Inferred Structure of 1,3-Benzodioxol-2-one, 4-methyl-

Based on the crystallographic data of the parent compound and general principles of organic chemistry, we can predict the structural impact of adding a methyl group at the 4-position of 1,3-Benzodioxol-2-one.

The introduction of a methyl group is expected to have the following effects:

  • Steric Hindrance: The methyl group will introduce steric bulk, which may disrupt the efficient π-stacking observed in the parent compound. This could lead to a less dense crystal packing and potentially a lower melting point.

  • Electronic Effects: The electron-donating nature of the methyl group may subtly alter the electronic distribution within the aromatic ring, which could influence its reactivity and interactions with biological targets.

  • Conformational Changes: While the overall planarity of the benzodioxole ring system is likely to be maintained, the methyl group might induce minor puckering in the five-membered ring to alleviate steric strain.

G cluster_parent 1,3-Benzodioxol-2-one cluster_methylated 1,3-Benzodioxol-2-one, 4-methyl- (Inferred) Parent_Structure Planar Structure Parent_Packing Efficient π-stacking Parent_Structure->Parent_Packing Methyl_Effect Addition of 4-methyl group Steric_Hindrance Steric Hindrance Methyl_Effect->Steric_Hindrance Disrupted_Packing Disrupted π-stacking Steric_Hindrance->Disrupted_Packing

Caption: Inferred structural impact of 4-methylation on the crystal packing of 1,3-Benzodioxol-2-one.

Implications for Drug Development

The comparative analysis presented here underscores the importance of seemingly minor structural modifications on the solid-state properties and three-dimensional conformation of the 1,3-benzodioxole scaffold. For drug development professionals, these insights are critical:

  • Solubility and Bioavailability: Changes in crystal packing, as inferred for the 4-methyl derivative, can significantly impact a compound's solubility and dissolution rate, which are key determinants of its oral bioavailability.

  • Target Binding: The conformational flexibility of the dioxole ring, as seen in the dithiane derivative, suggests that the scaffold can adapt its shape to fit into a protein's binding pocket. Understanding this flexibility is crucial for designing potent and selective inhibitors.

  • Polymorphism: The existence of different conformations in the asymmetric unit of the dithiane derivative points to the possibility of polymorphism in benzodioxole-based drug candidates. Identifying and characterizing different polymorphs is a critical step in drug development to ensure consistent efficacy and stability.

References

  • Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent - Taylor & Francis. (2023, September 12). Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Benzodioxole (CAS 274-09-9). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • Zukerman-Schpector, J., Caracelli, I., Tiekink, E. R. T., & de Souza, A. L. (2015). Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o167–o168. Retrieved from [Link]

  • Betz, R., & Klüfers, P. (2007). 1,3-Benzodioxol-2-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4565. Retrieved from [Link]

  • Zukerman-Schpector, J., Caracelli, I., Tiekink, E. R. T., & de Souza, A. L. (2015). Crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. ResearchGate. Retrieved from [Link]

  • Al-Hadhrami, A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Retrieved from [Link]

  • de Oliveira, R. A., et al. (2014). Crystal structure of methyl 2-(2H-1,3-benzodioxol-5-yl)-7,9-dibromo-8-oxo-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1275–o1276. Retrieved from [Link]

  • Ishii, H., et al. (2018). Crystal structure of (-)-(R,E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylpent-2-enamide. IUCrData, 3(6), x180826. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxol-2-one. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2026). Crystal structure, Hirshfeld surface and crystal void analysis of (1Z)-1-[(E)-2-(2H-1,3-benzodioxol-5-ylmethylidene)hydrazin-1-ylidene]-1,2-dihydrophthalazine. ResearchGate. Retrieved from [Link]

  • Sakthivel, A., et al. (2021). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. IUCrData, 6(2), x210081. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2026). Crystal structure, Hirshfeld surface and crystal void analysis of (1Z)-1-[(E)-2-(2H-1,3-benzodioxol-5-ylmethylidene)hydrazin-1-ylidene]. PMC. Retrieved from [Link]

Sources

Validation

"analytical methods for the quantification of 1,3-Benzodioxol-2-one, 4-methyl-"

Analytical Methods for the Quantification of 1,3-Benzodioxol-2-one, 4-methyl-: A Comparative Guide Executive Summary 1,3-Benzodioxol-2-one, 4-methyl- (CAS: 30984-25-9), widely known in literature as 3-methylcatechol carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Methods for the Quantification of 1,3-Benzodioxol-2-one, 4-methyl-: A Comparative Guide

Executive Summary

1,3-Benzodioxol-2-one, 4-methyl- (CAS: 30984-25-9), widely known in literature as 3-methylcatechol carbonate, is a highly reactive cyclic carbonate. It serves a dual role in modern chemical development: as a critical Solid Electrolyte Interphase (SEI) forming additive in lithium-ion batteries (where it suppresses the electrochemical decomposition of propylene carbonate on graphite electrodes) [1], and as a protected catechol intermediate in organic synthesis.

Because of its inherent reactivity, quantifying this compound presents significant analytical challenges. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative NMR (qNMR) methodologies. It details the causality behind experimental choices and provides self-validating protocols for researchers and materials scientists.

Part 1: Mechanistic Challenges in Analysis

The primary hurdle in analyzing 1,3-Benzodioxol-2-one, 4-methyl- is the lability of the cyclic carbonate moiety. It is highly susceptible to base-catalyzed hydrolysis and thermal decarboxylation.

Causality in Method Design: If aqueous mobile phases or sample diluents are not strictly pH-controlled, nucleophilic attack by water or hydroxide ions will open the ring, releasing CO₂ and yielding 3-methylcatechol [2]. This on-column or in-vial degradation artificially lowers the quantified amount of the intact carbonate. Similarly, in GC-MS, excessive heat in the injection port can induce thermal decarboxylation, generating artifacts.

HydrolysisPathway Intact 1,3-Benzodioxol-2-one, 4-methyl- Intermediate Ring-Opened Carbonate Intermediate Intact->Intermediate H2O / OH- Degradant 3-Methylcatechol + CO2 Intermediate->Degradant -CO2

Fig 1. Base-catalyzed hydrolysis pathway of 1,3-Benzodioxol-2-one, 4-methyl- during sample prep.

Part 2: Comparative Analysis of Methodologies

To select the appropriate analytical method, researchers must evaluate the matrix complexity and the primary analytical goal (e.g., absolute purity vs. trace quantification) [3].

DecisionMatrix Sample 1,3-Benzodioxol-2-one, 4-methyl- Sample Matrix Decision Primary Analytical Goal? Sample->Decision Goal1 Absolute Purity (No Reference Std) Decision->Goal1 Purity Goal2 Trace Quantification (Electrolyte/Reaction) Decision->Goal2 Sensitivity Goal3 Routine Assay (Process Monitoring) Decision->Goal3 Throughput Method1 qNMR (1H or 13C) Solvent: CDCl3 Goal1->Method1 Method2 GC-MS (EI) Column: DB-5MS Goal2->Method2 Method3 HPLC-DAD Column: C18 (End-capped) Goal3->Method3 Risk Risk: Thermal Degradation Method2->Risk Risk2 Risk: Hydrolysis in Aqueous Mobile Phase Method3->Risk2

Fig 2. Decision matrix for quantifying 1,3-Benzodioxol-2-one, 4-methyl- based on analytical goals.

Quantitative Performance Comparison
ParameterHPLC-DADGC-MS (EI)qNMR (1H)
Primary Application Routine assay, process monitoringTrace analysis in complex matricesAbsolute purity, standard qualification
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mL~10 ng/mL / 30 ng/mL~1 mg/mL (dependent on scan count)
Linearity Range 2 - 100 µg/mL (R² > 0.999)50 - 1000 ng/mL (R² > 0.995)Not applicable (direct integration)
Matrix Compatibility Good (requires filtration)Excellent (ideal for volatile electrolytes)Moderate (requires deuterated solvent)
Key Limitation Susceptible to aqueous hydrolysisRisk of thermal decarboxylationLow sensitivity, requires high sample purity

Part 3: Step-by-Step Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-DAD)

Best for: High-throughput process monitoring and routine batch release.

  • Causality: To prevent the hydrolysis of the cyclic carbonate during the run, the mobile phase must be buffered to a slightly acidic pH. Formic acid (pH ~2.7) stabilizes the carbonate ring, ensuring sharp, symmetrical peaks.

  • Sample Preparation: Dilute the sample in anhydrous acetonitrile (ACN). Avoid protic solvents like methanol or water for extended storage.

  • Column: Sterically protected, end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to minimize secondary interactions.

  • Mobile Phase:

    • Channel A: LC-MS grade Water with 0.1% Formic Acid.

    • Channel B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV at 275 nm (optimal absorbance for the substituted benzodioxolone ring).

  • Self-Validating System Suitability: Inject a standard solution of 1,3-Benzodioxol-2-one, 4-methyl- spiked with 1% 3-methylcatechol. The system is valid only if the resolution ( Rs​ ) between the intact carbonate and the degradant is > 2.0.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Best for: Trace analysis of spent battery electrolytes or complex organic mixtures.

  • Causality: Cyclic carbonates can undergo thermal decarboxylation (loss of CO₂) at high temperatures. Keeping the inlet temperature strictly at or below 220°C prevents artificial degradation during injection.

  • Sample Preparation: Extract samples using dichloromethane (DCM). Filter through a 0.2 µm PTFE syringe filter.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL, Split ratio 10:1. Crucial: Set inlet temperature to 220°C.

  • Oven Program: 60°C (hold 1 min) ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion ( m/z 150) and the base peak ( m/z 106, representing the loss of CO₂).

  • Self-Validating System Suitability: Monitor the ratio of m/z 150 to m/z 106 across the calibration curve. A stable ratio validates that thermal degradation in the inlet is controlled and constant.

Protocol 3: Quantitative NMR (1H qNMR)

Best for: Absolute quantification and standard qualification without an external reference material.

  • Causality: To achieve absolute quantification, all protons must fully relax between pulses. A D1​ delay of 30 seconds ensures complete longitudinal relaxation ( T1​ ) of the methyl protons, preventing signal saturation.

  • Sample Preparation: Accurately weigh 10-15 mg of the sample and 5 mg of an internal standard (e.g., 1,4-Dinitrobenzene, which does not overlap with the target peaks) into a vial. Dissolve in 0.6 mL of anhydrous CDCl₃.

  • Acquisition: 1H NMR at 400 MHz or higher. Use a 90° pulse, a D1​ relaxation delay of 30 seconds, and 16-64 scans.

  • Integration: Integrate the distinct methyl protons of 1,3-Benzodioxol-2-one, 4-methyl- (singlet around δ 2.3 ppm) against the aromatic protons of the internal standard.

  • Self-Validating System Suitability: Perform a T1​ inversion recovery experiment prior to the run. The D1​ delay must be set to at least 5×T1​ of the slowest relaxing proton in the mixture.

References

  • S.S. Zhang, "A review on electrolyte additives for lithium-ion batteries", Journal of Power Sources, 2006. 1

  • K. Abe et al., "Functional electrolytes: synergetic effect of electrolyte additives for lithium-ion battery", Journal of Power Sources, 2008. 2

  • M. Wachtler et al., "Isocyanate compounds as electrolyte additives for lithium-ion batteries", ResearchGate, 2015. 3

Sources

Safety & Regulatory Compliance

Safety

1,3-Benzodioxol-2-one, 4-methyl- proper disposal procedures

Comprehensive Operational Guide: Proper Disposal and Handling of 1,3-Benzodioxol-2-one, 4-methyl- As drug development professionals and laboratory scientists scale their synthetic workflows, the management of heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Disposal and Handling of 1,3-Benzodioxol-2-one, 4-methyl-

As drug development professionals and laboratory scientists scale their synthetic workflows, the management of heterocyclic organic compounds requires rigorous, scientifically grounded environmental health and safety (EHS) protocols. 1,3-Benzodioxol-2-one, 4-methyl- (CAS 30984-25-9)[1] is a benzodioxolone derivative that demands strict adherence to controlled destruction methodologies to prevent ecological toxicity and ensure regulatory compliance.

This guide provides a self-validating operational framework for the safe handling, decontamination, and disposal of this compound, moving beyond basic safety data to explain the physicochemical causality behind each procedural step.

Physicochemical Profile & Hazard Causality

Understanding the molecular behavior of 1,3-Benzodioxol-2-one, 4-methyl- is critical for designing an effective disposal strategy. The presence of the oxygen-containing heterocyclic ring dictates its combustibility profile and environmental persistence.

ParameterSpecification / Guideline
Chemical Name 1,3-Benzodioxol-2-one, 4-methyl-
CAS Registry Number 30984-25-9[1]
Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
Primary Disposal Route Controlled Incineration (Flue Gas Scrubbed)[2]
Sewer / Aquatic Discharge Strictly Prohibited[3]

Causality Note: The compound must never be discharged into municipal sewer systems[3]. Benzodioxole derivatives can exhibit resistance to standard biological wastewater treatment processes, leading to bioaccumulation or soil permeation. Consequently, thermal destruction is the only acceptable method of neutralization.

Self-Validating Disposal Protocols

To ensure absolute compliance and environmental safety, implement the following step-by-step methodologies. Each protocol is designed as a closed-loop, self-validating system.

Protocol A: Primary Chemical Destruction

This protocol applies to pure chemical waste, expired stock, and highly concentrated organic solutions.

  • Segregation & Containment: Collect the chemical and any associated organic solvent waste in a dedicated, chemically compatible High-Density Polyethylene (HDPE) or amber glass waste carboy.

  • Environmental Isolation: Store the container in a designated hazardous waste accumulation area with secondary containment. Ensure the area is well-ventilated and isolated from strong oxidizers and heat sources.

  • Thermal Destruction Routing: Transfer the waste to a licensed chemical destruction facility. The facility must utilize a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C.

  • Flue Gas Scrubbing (Critical Step): Ensure the selected disposal vendor utilizes alkaline flue gas scrubbing[2].

    • Causality: The combustion of oxygenated heterocycles like 1,3-Benzodioxol-2-one, 4-methyl- generates carbon oxides ( COx​ ) and potentially hazardous volatile organic intermediates. Scrubbing neutralizes these acidic and toxic emissions prior to atmospheric release, preventing secondary environmental pollution.

  • Administrative Validation: Obtain a formal Certificate of Destruction (CoD) from the vendor. This document validates the closure of the chain of custody and confirms that the material was destroyed according to EPA/local regulations.

Protocol B: Packaging Decontamination & Validation

Empty containers that previously held the chemical cannot be discarded as standard refuse until they are analytically validated as clean.

  • Solvent Selection & Initial Wash: Select a compatible organic solvent (e.g., acetone or ethanol) based on the solubility profile of the benzodioxolone ring. Add the solvent to the container (approximately 10% of total volume), seal tightly, and agitate vigorously for 60 seconds.

  • Secondary & Tertiary Washes: Transfer the initial rinseate to the primary organic waste stream (Protocol A). Repeat the solvent wash process two additional times.

    • Causality: Successive solvent partitioning exponentially decreases the concentration of residual chemical adhered to the container walls, ensuring extraction efficiency.

  • Analytical Validation: Sample the tertiary rinseate and analyze it via UV-Vis spectroscopy or Thin-Layer Chromatography (TLC).

    • Validation: The container is only certified as "RCRA-empty" (or equivalent standard) when the target analyte concentration in the final rinseate falls below the instrument's Limit of Detection (LOD).

  • Physical Destruction: Once validated, puncture or crush the container to permanently prevent unauthorized reuse[2]. Route clean glass to a sanitary landfill and combustible plastics to the incineration stream.

Disposal Workflow Visualization

The following decision tree illustrates the logical routing for 1,3-Benzodioxol-2-one, 4-methyl- waste streams.

DisposalWorkflow Start Waste Generation: 1,3-Benzodioxol-2-one, 4-methyl- Decision Waste Type? Start->Decision Pure Pure Chemical / Organic Solution Decision->Pure Liquid/Solid Waste Packaging Contaminated Packaging Decision->Packaging Empty Vials/Bottles Segregate Segregate in Approved Container Pure->Segregate Rinse Triple Rinse Protocol Packaging->Rinse Incinerate Controlled Incineration (Flue Gas Scrubbing) Segregate->Incinerate End Environmental Compliance Achieved Incinerate->End Rinse->Incinerate Combustible Plastics Landfill Puncture & Sanitary Landfill Rinse->Landfill Glass/Inert Landfill->End

Figure 1: Validated disposal workflow for 1,3-Benzodioxol-2-one, 4-methyl- waste and packaging.

Emergency Spill Management

In the event of an accidental release, immediate containment is required to prevent the material from entering drains or soil[3].

  • Evacuation & PPE: Evacuate non-essential personnel. Responders must don a full-face respirator, nitrile gloves, and a chemical-resistant suit.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Utilizing inert absorbents prevents exothermic reactions or secondary fires that could theoretically occur if the organic compound interacts with combustible absorbents (like sawdust) under friction or heat.

  • Recovery: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, labeled hazardous waste container. Route this container directly to Protocol A (Thermal Destruction).

References

  • NextSDS. "1,3-Benzodioxol-2-one, 4-hydroxy- — Chemical Substance Information" (Includes cross-reference data for CAS 30984-25-9). Available at:[Link]

Sources

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